molecular formula C18H30O6 B12441511 1233B CAS No. 34668-58-1

1233B

Katalognummer: B12441511
CAS-Nummer: 34668-58-1
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: QFZISQBFEIXWDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid is an organic compound with the molecular formula C18H30O6 and a molecular weight of approximately 342.43 g/mol . This compound is of significant interest in research due to its identity as a fungal metabolite and its known biological activity. Historical research published in the Journal of the Chemical Society identifies this molecule as the parent acid of Antibiotic 1233A, a fungal β-lactone . This establishes its foundational role in the study of naturally occurring antibiotic substances. The primary research applications for this compound are in the fields of microbiology and medicinal chemistry. It serves as a crucial reference standard in the study of novel antibiotic mechanisms of action and the synthesis of related bioactive molecules. Researchers utilize this compound to investigate structure-activity relationships and its specific interactions with biological targets. Its structural complexity, featuring defined stereocenters and a distinct dienedioic acid backbone, makes it a valuable subject for chemical and biochemical studies . This product is intended For Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZISQBFEIXWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709891
Record name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34668-58-1
Record name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fusarium sp. Secondary Metabolite 1233B (Hymeglusin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium sp. secondary metabolite 1233B, more commonly known as Hymeglusin (and also referred to as F-244, 1233A, and L-659,699), is a fungal polyketide with a distinctive β-lactone ring structure.[1] First isolated from a culture broth of Fusarium sp., it has garnered significant interest in the scientific community for its potent and specific biological activity.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its biosynthesis, mechanism of action, biological activities, and relevant experimental protocols.

Physicochemical Properties

Hymeglusin presents as a white amorphous powder with the molecular formula C₁₈H₂₈O₅ and a molecular weight of 324.4 g/mol . It is soluble in methanol, ethanol, acetonitrile, ethyl acetate, chloroform, acetone, and DMSO, but is insoluble in water and hexane. For storage, it is recommended to keep the compound sealed at -20°C, where it remains stable for at least three years. A solution of Hymeglusin in DMSO (1 mg/mL) is stable for one month at -20°C.

Table 1: Physicochemical Properties of Hymeglusin (this compound)

PropertyValueReference(s)
Molecular Formula C₁₈H₂₈O₅
Molecular Weight 324.4 g/mol
Appearance White amorphous powder
Solubility Soluble in DMSO, acetone, ethyl acetate, chloroform, methanol, ethanol, acetonitrile. Insoluble in water and hexane.
Storage Stability Stable for at least 3 years at -20°C (sealed). DMSO solution (1 mg/mL) stable for one month at -20°C.

Biosynthesis

The biosynthesis of Hymeglusin is a complex process orchestrated by a dedicated gene cluster within the producing Fusarium species. The core of this pathway involves a highly reducing polyketide synthase (HR-PKS).

The biosynthetic process can be summarized as follows:

  • The HR-PKS, designated NghhA, catalyzes six rounds of chain elongation to assemble the polyketide backbone.

  • In a unique termination step, the ketosynthase (KS) domain of the HR-PKS catalyzes the β-lactonization of the mature polyketide chain, forming the characteristic four-membered lactone ring. This step is crucial as the β-lactone moiety is essential for the compound's biological activity.

  • The resulting intermediate, prehymeglusin, undergoes subsequent oxidation reactions mediated by a cytochrome P450 enzyme (NghhC) to yield the final product, Hymeglusin.

G cluster_0 Hymeglusin Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HR-PKS (NghhA) HR-PKS (NghhA) Acetyl-CoA->HR-PKS (NghhA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->HR-PKS (NghhA) Polyketide Chain Polyketide Chain HR-PKS (NghhA)->Polyketide Chain 6x elongation KS Domain KS Domain Polyketide Chain->KS Domain Prehymeglusin Prehymeglusin KS Domain->Prehymeglusin β-lactonization P450 (NghhC) P450 (NghhC) Prehymeglusin->P450 (NghhC) Hymeglusin (this compound) Hymeglusin (this compound) P450 (NghhC)->Hymeglusin (this compound) Oxidation

Biosynthesis of Hymeglusin (this compound).

Mechanism of Action

Hymeglusin is a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10), a key enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis.[2][4][5] The inhibition is irreversible and occurs through the covalent modification of a critical cysteine residue (Cys129 in the hamster enzyme) within the active site of HMG-CoA synthase.[6][7] The electrophilic β-lactone ring of Hymeglusin is the reactive moiety that forms a stable thioester adduct with the sulfhydryl group of the cysteine residue, thereby inactivating the enzyme.[4][6]

G cluster_1 Mechanism of HMG-CoA Synthase Inhibition Hymeglusin (this compound) Hymeglusin (this compound) Cys129 Cys129 Hymeglusin (this compound)->Cys129 covalently binds to HMG-CoA Synthase (Active) HMG-CoA Synthase (Active) HMG-CoA Synthase (Active)->Cys129 has active site Inactive Enzyme Complex Inactive Enzyme Complex Cys129->Inactive Enzyme Complex forms thioester adduct

Inhibition of HMG-CoA Synthase by Hymeglusin.

Biological Activities

Hymeglusin exhibits a range of biological activities, stemming from its primary role as an HMG-CoA synthase inhibitor.

Enzyme Inhibition

Hymeglusin is a highly potent inhibitor of eukaryotic HMG-CoA synthase.[2] In contrast, it shows no significant inhibitory effect against other enzymes in related pathways, such as HMG-CoA reductase, β-ketoacyl-CoA thiolase, acetoacetyl-CoA synthetase, and fatty acid synthase, highlighting its specificity.[2]

Antimicrobial Activity

Hymeglusin was initially investigated for its antibiotic properties and has demonstrated activity against various bacteria and fungi.[4]

Antiviral Activity

Hymeglusin has been shown to inhibit the replication of Dengue virus (DEN-2 NGC virus) in K562 cells.

Anticancer and Pro-apoptotic Activity

Recent studies have highlighted the potential of Hymeglusin in cancer therapy. By inhibiting HMG-CoA synthase, Hymeglusin can modulate cellular signaling pathways involved in cell proliferation and survival. Specifically, inhibition of HMGCS1 by hymeglusin has been shown to suppress the mitogen-activated protein kinase (MAPK) pathway. Furthermore, Hymeglusin has been observed to decrease the expression of the anti-apoptotic protein BCL2 and enhance the pro-apoptotic effects of other anticancer agents like venetoclax in acute myeloid leukemia (AML) cells.[3][8]

Table 2: Summary of Quantitative Biological Activity Data for Hymeglusin (this compound)

ActivityTarget/Organism/Cell LineValueReference(s)
HMG-CoA Synthase Inhibition Rat liver (cytoplasmic)IC₅₀ = 0.12 µM[2][6][9]
Human (recombinant)Kᵢ = 53.7 nM, kᵢₙₐ꜀ₜ = 1.06 min⁻¹[4]
Enterococcus faecalis (mvaS)Kᵢ = 700 ± 18.5 nM, kᵢₙₐ꜀ₜ = 3.5 ± 0.6 min⁻¹[4]
Inhibition of Sterol Biosynthesis Hep G2 cells ([¹⁴C]acetate incorporation)IC₅₀ = 6 µM[2]
Antiviral Activity Dengue virus (DEN-2 NGC) in K562 cellsEC₅₀ = 4.5 µM
Antifungal Activity Candida albicansMIC = 12.5 µg/mL
Penicillium herqueiMIC = 25 µg/mL
Pyricularia oryzaeMIC = 6.25 µg/mL
Cytotoxicity HL-60 cellsIC₅₀ = 7.65 µM (48h), 5.96 µM (72h)[8]
KG-1 cellsIC₅₀ = 61.64 µM (48h), 38.95 µM (72h)[8]

Signaling Pathway Involvement

Inhibition of HMG-CoA synthase by Hymeglusin has downstream consequences on cellular signaling, particularly in cancer cells. The depletion of mevalonate pathway products can impact protein prenylation, which is crucial for the function of small GTPases like Ras and Rho, key components of various signaling cascades.

MAPK Pathway

Knockout of HMGCS1 has been shown to suppress the MAPK pathway, while its overexpression enhances it. Consequently, inhibition of HMGCS1 by Hymeglusin is proposed to attenuate MAPK signaling, thereby reducing cell proliferation.[9]

Apoptosis Pathway

Hymeglusin has been demonstrated to decrease the expression of the anti-apoptotic protein BCL2.[3][8] This shifts the cellular balance towards apoptosis, especially in combination with other pro-apoptotic drugs. The precise mechanism linking HMG-CoA synthase inhibition to BCL2 regulation is an area of ongoing research.

G cluster_2 Downstream Signaling Effects of Hymeglusin Hymeglusin (this compound) Hymeglusin (this compound) HMG-CoA Synthase HMG-CoA Synthase Hymeglusin (this compound)->HMG-CoA Synthase inhibits MAPK Pathway MAPK Pathway Hymeglusin (this compound)->MAPK Pathway suppresses (indirectly) BCL2 Expression BCL2 Expression Hymeglusin (this compound)->BCL2 Expression decreases Apoptosis Apoptosis Hymeglusin (this compound)->Apoptosis promotes Mevalonate Pathway Mevalonate Pathway HMG-CoA Synthase->Mevalonate Pathway is key enzyme in Mevalonate Pathway->MAPK Pathway modulates Mevalonate Pathway->BCL2 Expression influences Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation promotes BCL2 Expression->Apoptosis inhibits

Simplified overview of Hymeglusin's impact on signaling.

Experimental Protocols

Isolation and Purification of Hymeglusin from Fusarium sp.

The following is a general workflow for the isolation and purification of Hymeglusin. Specific details may vary depending on the Fusarium strain and culture conditions.

G cluster_3 Isolation and Purification Workflow Fermentation Fermentation Mycelial Extraction Mycelial Extraction Fermentation->Mycelial Extraction Harvest mycelia Solvent Partitioning Solvent Partitioning Mycelial Extraction->Solvent Partitioning e.g., with ethyl acetate Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Crude extract HPLC Purification HPLC Purification Column Chromatography->HPLC Purification e.g., Silica gel, Sephadex Pure Hymeglusin Pure Hymeglusin HPLC Purification->Pure Hymeglusin e.g., Reverse-phase Structural Elucidation Structural Elucidation Pure Hymeglusin->Structural Elucidation NMR, MS

General workflow for Hymeglusin isolation.

  • Fermentation: Cultivate the producing Fusarium sp. strain in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: After a suitable incubation period, harvest the mycelia by filtration. Extract the mycelia with an organic solvent such as ethyl acetate or acetone.

  • Solvent Partitioning: Concentrate the organic extract and partition it between immiscible solvents (e.g., ethyl acetate and water) to remove polar impurities.

  • Column Chromatography: Subject the crude extract to a series of column chromatography steps. This may include silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20) to progressively purify the compound.

  • High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative reverse-phase HPLC to obtain pure Hymeglusin.

  • Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HMG-CoA Synthase Inhibition Assay

This protocol is adapted from studies on the inhibition of HMG-CoA synthase by Hymeglusin.[4]

  • Enzyme Preparation: Use a partially purified or recombinant HMG-CoA synthase preparation.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), acetyl-CoA, and the enzyme.

  • Incubation with Inhibitor: Add varying concentrations of Hymeglusin to the reaction mixture and incubate for a defined period to allow for enzyme inhibition.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, acetoacetyl-CoA.

  • Measurement: Monitor the rate of the reaction by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

  • Data Analysis: Calculate the percentage of inhibition at each Hymeglusin concentration and determine the IC₅₀ value. For irreversible inhibitors, kinetic parameters such as Kᵢ and kᵢₙₐ꜀ₜ can be determined by measuring the rate of inactivation at different inhibitor concentrations over time.

Antifungal Susceptibility Testing (MIC Determination)

This is a generalized broth microdilution method.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in a suitable broth medium.

  • Serial Dilution of Hymeglusin: Prepare serial twofold dilutions of Hymeglusin in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (without inhibitor).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Hymeglusin that completely inhibits visible growth of the fungus.

Antiviral Assay (Plaque Reduction Assay)

This is a general protocol for assessing antiviral activity.

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a multi-well plate.

  • Virus Infection: Infect the cell monolayers with a known amount of the virus (e.g., Dengue virus).

  • Treatment: After a brief adsorption period, remove the virus inoculum and add a medium containing serial dilutions of Hymeglusin.

  • Plaque Formation: Overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread and allow for the formation of localized plaques.

  • Plaque Visualization and Counting: After a suitable incubation period, fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each Hymeglusin concentration compared to the untreated virus control and determine the EC₅₀ value.

Conclusion

Fusarium sp. secondary metabolite this compound (Hymeglusin) is a potent and specific inhibitor of HMG-CoA synthase with a unique β-lactone structure. Its diverse biological activities, including antimicrobial, antiviral, and anticancer effects, make it a valuable tool for biochemical research and a potential lead compound for drug development. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce novel analogs. Further research into its downstream signaling effects, particularly on the MAPK and apoptosis pathways, will be crucial for fully understanding its therapeutic potential. This guide provides a comprehensive foundation for researchers and drug development professionals working with this fascinating natural product.

References

An In-depth Technical Guide to 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid (1233B)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fungal metabolite 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, also known by its synonym 1233B. This document consolidates available data on its physicochemical properties, biological activities, and what is known about its mechanism of action. It is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Introduction

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid (this compound) is a naturally occurring polyketide.[1] It is a secondary metabolite produced by various filamentous fungi, including species of Scopulariopsis, Fusarium, and Cephalosporium.[1][2][3][4] Notably, it has been isolated from both terrestrial and marine-derived fungal strains, indicating its presence in diverse ecological niches.[5] Structurally, it is characterized as a long-chain dicarboxylic acid with multiple hydroxyl and methyl substitutions.[2] This document aims to synthesize the current knowledge on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

PropertyValueSource
IUPAC Name (2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acidPubChem
Synonyms This compound, L 660282AdipoGen, PubChem
CAS Number 34668-61-6AdipoGen
Molecular Formula C18H30O6PubChem
Molecular Weight 342.43 g/mol MedchemExpress
Appearance Off-white solidAdipoGen
Solubility Soluble in DMSO, ethanol, or methanolAdipoGen
Storage Stable for at least 3 years when stored at -20°CAdipoGen

Biological Activity and Potential Applications

This compound has been identified primarily as an antibiotic with antibacterial properties.[3] Its bioactivity profile, while not extensively characterized, suggests potential for further investigation in infectious disease research.

Biological ActivityObservationSource
Antibacterial Described as an antibiotic and antibacterial agent.AdipoGen
Antifungal Evaluated for antifungal activity, but did not exhibit pronounced effects in one study.[5]
Toxicity Shows low toxicity in zebrafish embryos at a concentration of 10 μM over 48 hours.[3]
HMG-CoA Synthase Inhibition Conflicting reports exist. One source states it is an open-ring derivative of the HMG-CoA synthase inhibitor hymeglusin and lacks inhibitory activity.[2] Another study suggests it may have potent inhibitory activity against HMG-CoA synthase based on its ability to inhibit the mRNA expression of the enzyme.[6]

Mechanism of Action

The precise mechanism of action for this compound's antibacterial activity has not been fully elucidated. The conflicting reports regarding its inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase represent the most specific, albeit debated, information on its molecular target. HMG-CoA synthase is a critical enzyme in the mevalonate pathway, which is responsible for the synthesis of isoprenoids, essential molecules in many organisms. Further research is required to resolve these conflicting findings and to explore other potential mechanisms.

Experimental Protocols

Detailed experimental protocols for the isolation and biological testing of this compound are not extensively published. However, some relevant methodologies have been described in the literature.

Induction of Biosynthesis

The production of this compound as a secondary metabolite in the filamentous fungus Fusarium sp. RK97-94 can be induced by exposure to the protein synthesis inhibitor hygromycin B.[7][8] This suggests that stressing the fungal culture can trigger the expression of the biosynthetic gene cluster responsible for this compound production.

Chemical Derivatization

A related experimental procedure involves the alkaline hydrolysis of the structurally similar compound 1233A. This process yields 12-epi-1233B, an epimer of this compound.[6] This suggests that the core structure of this compound can be accessed through the chemical modification of related natural products.

Biosynthetic Regulation

While the direct signaling pathways affected by this compound are not well-defined, the pathways that regulate its production in Fusarium species have been studied. The biosynthesis of secondary metabolites, including this compound, is controlled by a complex network of signal transduction pathways.

cluster_environmental Environmental Signals cluster_signaling Signal Transduction Pathways cluster_regulation Transcriptional Regulation Nutrient_Changes Nutrient Changes cAMP_Pathway cAMP Signaling Pathway Nutrient_Changes->cAMP_Pathway TOR_Pathway TOR Signaling Pathway Nutrient_Changes->TOR_Pathway MAPK_Pathway MAPK Signaling Pathway Nutrient_Changes->MAPK_Pathway G_Protein_Pathway G Protein Signaling Pathway Nutrient_Changes->G_Protein_Pathway Environmental_Stress Environmental Stress (e.g., hygromycin B) Environmental_Stress->cAMP_Pathway Environmental_Stress->TOR_Pathway Environmental_Stress->MAPK_Pathway Environmental_Stress->G_Protein_Pathway Global_TFs Global Transcriptional Factors (e.g., LaeA, AreA) cAMP_Pathway->Global_TFs TOR_Pathway->Global_TFs MAPK_Pathway->Global_TFs G_Protein_Pathway->Global_TFs Specific_TFs Pathway-Specific Transcriptional Factors Global_TFs->Specific_TFs BGC This compound Biosynthetic Gene Cluster Specific_TFs->BGC Biosynthesis This compound Biosynthesis BGC->Biosynthesis

Regulation of this compound biosynthesis in Fusarium.

Conclusion and Future Directions

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid (this compound) is a fungal metabolite with documented antibacterial activity. While its fundamental physicochemical properties are known, there is a significant opportunity for further research. Key areas for future investigation include:

  • Elucidation of the Antibacterial Mechanism of Action: Resolving the conflicting reports on HMG-CoA synthase inhibition and exploring other potential cellular targets.

  • Comprehensive Biological Profiling: Expanding the assessment of its activity against a broader range of bacterial and fungal pathogens, as well as evaluating its potential in other therapeutic areas.

  • Development of Robust Isolation and Synthetic Protocols: Establishing standardized methods for obtaining larger quantities of this compound to facilitate further research.

  • Investigation of Structure-Activity Relationships: Synthesizing and testing analogs to identify key structural features responsible for its biological activity.

This technical guide provides a snapshot of the current understanding of this compound, highlighting its potential as a lead compound for drug discovery while underscoring the need for more in-depth scientific inquiry.

References

The Enigmatic Biosynthesis of 1233B in Fusarium: A Pathway Awaiting Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1233B, a polyketide metabolite produced by fungi of the genus Fusarium, has garnered interest for its antibiotic properties.[1] Despite its discovery and the general understanding that it originates from a polyketide synthase (PKS) pathway, the specific genetic and enzymatic machinery responsible for its assembly remains largely uncharacterized in publicly accessible scientific literature. This guide consolidates the available information regarding this compound and places it within the broader context of polyketide biosynthesis in Fusarium, highlighting the significant gaps in our current knowledge and proposing a putative biosynthetic scheme based on established principles of fungal natural product synthesis.

Chemical Profile of this compound

This compound is a structurally complex polyketide, chemically identified as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid.[1] Its molecular formula is C₁₈H₃₀O₆.[1] The presence of a conjugated diene system, multiple methyl branches, and terminal carboxylic acid groups suggests a biosynthesis orchestrated by a highly reducing Type I PKS, likely in conjunction with tailoring enzymes for oxidation and other modifications.

The Polyketide Synthase (PKS) Machinery in Fusarium

The genus Fusarium is a prolific producer of a diverse array of secondary metabolites, many of which are synthesized by large, multi-domain enzymes known as polyketide synthases.[2][3][4] These PKSs are encoded by genes that are typically found clustered together with genes for other enzymes involved in the pathway, forming a biosynthetic gene cluster (BGC).[5][6] This clustering facilitates the coordinated regulation of the entire pathway.[6]

Fungal PKSs, including those in Fusarium, are generally classified as Type I, which are large, multifunctional proteins with multiple catalytic domains.[3] A typical fungal PKS contains a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain as a minimal set. Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) determine the reduction state of the growing polyketide chain.

While extensive phylogenetic analyses of PKS genes across numerous Fusarium species have been conducted, revealing a vast potential for producing a wide range of polyketides, the specific PKS and BGC responsible for this compound have not yet been identified or characterized.[2][7]

A Putative Biosynthetic Pathway for this compound

In the absence of direct experimental evidence, a hypothetical biosynthetic pathway for this compound can be proposed based on its chemical structure and the known mechanisms of fungal PKSs.

The biosynthesis would likely commence with a starter unit, such as acetyl-CoA, and involve the sequential addition of seven extender units, likely derived from malonyl-CoA and methylmalonyl-CoA to account for the methyl branches. The degree of reduction at each extension cycle, dictated by the activity of the KR, DH, and ER domains within the PKS, would shape the polyketide backbone. Post-PKS modifications by tailoring enzymes, such as P450 monooxygenases and dehydrogenases, would be required to install the hydroxyl and carboxylic acid functionalities.

Below is a conceptual workflow representing the general steps in elucidating a fungal biosynthetic pathway, which would be applicable to future studies on this compound.

Experimental_Workflow_for_1233B_Biosynthesis_Elucidation cluster_Genomics Genomic & Bioinformatic Analysis cluster_Genetics Molecular Genetic Manipulation cluster_Analysis Chemical & Biochemical Analysis cluster_Elucidation Pathway Elucidation A Genome Sequencing of This compound-producing Fusarium sp. B Bioinformatic BGC Prediction (e.g., antiSMASH) A->B C Identification of Candidate PKS Gene Cluster B->C D Targeted Gene Knockout of Candidate PKS Gene C->D E Heterologous Expression of BGC in a Host Strain C->E F Metabolite Profiling (LC-MS) of Wild-Type vs. Mutant D->F E->F I Confirmation of Gene Function F->I G Isolation & Structure Elucidation of Intermediates J Assembly of the Complete Biosynthetic Pathway G->J H In Vitro Enzyme Assays H->J I->J

Caption: General workflow for elucidating a fungal natural product biosynthetic pathway.

Data Presentation and Experimental Protocols

A comprehensive search of scientific databases did not yield specific quantitative data (e.g., enzyme kinetics, fermentation titers, gene expression levels) or detailed experimental protocols related to the biosynthesis of this compound. The following sections represent the types of data and protocols that would be necessary to fully characterize this pathway.

Quantitative Data

Currently, there is no published quantitative data for the this compound biosynthetic pathway. A future technical guide would include tables summarizing:

  • Table 1: Fermentation Titers of this compound and Intermediates: Comparing production levels in wild-type, mutant, and engineered strains under various culture conditions.

  • Table 2: Enzyme Kinetic Parameters: Detailingsubstrate specificity, Kₘ, and kcat values for the PKS and tailoring enzymes once they are identified and characterized.

  • Table 3: Gene Expression Analysis: Presenting qRT-PCR or RNA-seq data showing the expression levels of the BGC genes under different conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. For the this compound pathway, the following protocols would need to be developed and documented:

Protocol 1: Fungal Culture and Metabolite Extraction for this compound Analysis This protocol would describe the optimal media composition, temperature, pH, and aeration conditions for maximizing this compound production by the native Fusarium strain. It would also detail the solvent extraction and sample preparation procedures for subsequent analysis by HPLC and LC-MS.

Protocol 2: Gene Knockout via CRISPR-Cas9 or Homologous Recombination To confirm the involvement of a candidate BGC, a precise gene knockout protocol would be required. This would involve the design of guide RNAs or knockout cassettes, the transformation of fungal protoplasts, and the selection and verification of transformants via PCR and Southern blotting.

Protocol 3: Heterologous Expression of the this compound Gene Cluster This protocol would outline the cloning of the entire BGC into an expression vector, transformation into a well-characterized heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae), and the subsequent analysis of metabolite production to confirm the function of the cluster.

Protocol 4: Recombinant Protein Expression and Purification For in vitro characterization, individual enzymes from the pathway would need to be expressed in a suitable host like E. coli or Pichia pastoris. This protocol would detail the cloning, expression, and purification steps (e.g., affinity chromatography) for obtaining active enzymes.

Protocol 5: In Vitro Enzyme Assays This section would describe the specific assay conditions (buffer, pH, temperature, substrates) to determine the function and kinetics of each enzyme in the pathway, with product formation monitored by techniques such as HPLC or spectrophotometry.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in Fusarium represents an unexplored area of fungal natural product chemistry. While the compound's polyketide origin is evident from its structure, the identity of the core PKS, the associated BGC, and the sequence of enzymatic reactions remain to be discovered. The application of modern genomic and molecular biology techniques, as outlined in the proposed workflow, will be essential to unravel the genetic basis of this compound production. Elucidating this pathway will not only provide fundamental insights into the biosynthetic capabilities of Fusarium but could also pave the way for the engineered production of this compound and novel, structurally related analogs with potentially improved therapeutic properties. Further research is critically needed to move the study of this intriguing molecule from a structural observation to a fully characterized biosynthetic system.

References

The Biological Activity of 1233B (Hymeglusin): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 1233B, more commonly known as Hymeglusin (and also referred to as 1233A, F-244, and L-659,699), is a fungal β-lactone with potent and specific biological activity.[1][2][3][4] This document provides an in-depth technical overview of the biological activities of Hymeglusin, its mechanism of action, and the experimental protocols used to elucidate its effects. The primary mode of action of Hymeglusin is the irreversible inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, a critical enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis.[4][5][6] This inhibitory action confers upon Hymeglusin a range of biological effects, including antibacterial, antifungal, and antiviral properties.

Core Mechanism of Action: Inhibition of HMG-CoA Synthase

Hymeglusin acts as a specific and irreversible inhibitor of eukaryotic HMG-CoA synthase.[3][7] This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a key step in the biosynthesis of mevalonate.[8] The inhibitory mechanism involves the covalent modification of the active site cysteine residue (Cys129) of HMG-CoA synthase by the β-lactone ring of Hymeglusin, forming a stable thioester adduct.[1][2][9] This covalent modification leads to the irreversible inactivation of the enzyme.[3][7] Unlike statins, which competitively inhibit HMG-CoA reductase, Hymeglusin targets an earlier step in the mevalonate pathway.[4][5]

Quantitative Biological Activity Data

The biological potency of Hymeglusin has been quantified across various assays, demonstrating its efficacy as an enzyme inhibitor and an antimicrobial and antiviral agent.

Activity Measured Assay System Value Reference
HMG-CoA Synthase Inhibition (IC50)Partially purified rat liver cytoplasmic HMG-CoA synthase0.12 μM[1][2][6]
Sterol Synthesis Inhibition (IC50)[14C]acetate incorporation in cultured Hep G2 cells6 μM[6]
Antiviral Activity (EC50)Dengue type 2 (DEN-2) virus replication in K562 cells4.5 μM[1]
Antifungal Activity (MIC)Candida albicans12.5 µg/mL[3]
Antifungal Activity (MIC)Penicillium herquei25 µg/mL[3]
Antifungal Activity (MIC)Pyricularia oryzae6.25 µg/mL[3]

Signaling Pathway: The Mevalonate Pathway and Downstream Effects

Hymeglusin's primary impact on cellular signaling is through the disruption of the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and a variety of non-sterol isoprenoids that are essential for diverse cellular functions.

mevalonate_pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase AcetoacetylCoA Acetoacetyl-CoA AcetoacetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene ProteinPrenylation Protein Prenylation (e.g., Ras, Rho) FPP->ProteinPrenylation Dolichol Dolichol Synthesis FPP->Dolichol Ubiquinone Ubiquinone (CoQ10) Synthesis FPP->Ubiquinone GGPP->ProteinPrenylation Cholesterol Cholesterol Squalene->Cholesterol Hormones Steroid Hormones Cholesterol->Hormones HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase->Mevalonate Hymeglusin Hymeglusin (this compound) Hymeglusin->HMG_CoA_Synthase

Figure 1: The Mevalonate Pathway and the Site of Hymeglusin Inhibition.

By inhibiting HMG-CoA synthase, Hymeglusin blocks the production of mevalonate and all subsequent downstream products. This includes not only cholesterol but also essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for protein prenylation, a post-translational modification necessary for the function of key signaling proteins such as Ras and Rho GTPases.[10] The disruption of these processes likely contributes to the observed antibacterial, antifungal, and antiviral activities of Hymeglusin.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of Hymeglusin.

HMG-CoA Synthase Inhibition Assay

This protocol is based on a spectrophotometric method that measures the rate of Coenzyme A (CoA) release during the HMG-CoA synthase-catalyzed reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hymeglusin against HMG-CoA synthase.

Materials:

  • Partially purified HMG-CoA synthase

  • Hymeglusin (this compound)

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, DTNB, and acetyl-CoA.

  • Hymeglusin, at various concentrations, is pre-incubated with HMG-CoA synthase for a defined period to allow for enzyme inhibition.

  • The enzymatic reaction is initiated by the addition of acetoacetyl-CoA.

  • The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).

  • The percentage of enzyme inhibition is calculated for each Hymeglusin concentration relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Hymeglusin concentration and fitting the data to a dose-response curve.

hmg_coa_assay A Prepare reaction mix (Tris-HCl, DTNB, Acetyl-CoA) B Pre-incubate HMG-CoA synthase with varying concentrations of Hymeglusin A->B C Initiate reaction with Acetoacetyl-CoA B->C D Monitor absorbance at 412 nm (rate of TNB formation) C->D E Calculate % inhibition vs. control D->E F Plot % inhibition vs. [Hymeglusin] and determine IC50 E->F

Figure 2: Workflow for HMG-CoA Synthase Inhibition Assay.
Antiviral Activity Assay (Dengue Virus Plaque Assay)

This protocol describes a plaque reduction assay to determine the effective concentration of Hymeglusin that inhibits dengue virus replication.

Objective: To determine the half-maximal effective concentration (EC50) of Hymeglusin against Dengue virus.

Materials:

  • Vero or K562 cells

  • Dengue virus stock (e.g., DEN-2)

  • Hymeglusin (this compound)

  • Cell culture medium (e.g., MEM)

  • Fetal bovine serum (FBS)

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed host cells (e.g., Vero) in 6-well plates and grow to confluency.

  • Prepare serial dilutions of Hymeglusin in culture medium.

  • Remove the growth medium from the cell monolayers and infect with a known titer of dengue virus for 1-2 hours.

  • After the incubation period, remove the virus inoculum and wash the cells.

  • Add the different concentrations of Hymeglusin-containing medium to the respective wells.

  • Overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for several days to allow for plaque formation.

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • The percentage of plaque reduction is calculated for each Hymeglusin concentration compared to a virus control without the compound.

  • The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the Hymeglusin concentration.

plaque_assay A Seed host cells in 6-well plates B Infect cell monolayer with Dengue virus A->B C Treat infected cells with serial dilutions of Hymeglusin B->C D Add semi-solid overlay C->D E Incubate for plaque formation D->E F Fix and stain cells with crystal violet E->F G Count plaques and calculate % reduction F->G H Determine EC50 G->H

Figure 3: Workflow for Dengue Virus Plaque Reduction Assay.
Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of Hymeglusin against fungal strains.[11][12]

Objective: To determine the minimum concentration of Hymeglusin that inhibits the visible growth of a specific fungus.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Hymeglusin (this compound)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of Hymeglusin and perform serial two-fold dilutions in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no fungus).

  • Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).

  • Determine fungal growth by visual inspection for turbidity or by measuring the optical density using a plate reader.

  • The MIC is defined as the lowest concentration of Hymeglusin at which there is no visible growth of the fungus.[12]

Conclusion

Compound this compound (Hymeglusin) is a potent and specific inhibitor of HMG-CoA synthase, a key enzyme in the mevalonate pathway. Its mechanism of irreversible, covalent modification of the enzyme's active site leads to the disruption of cholesterol and isoprenoid biosynthesis. This primary action underpins its observed antibacterial, antifungal, and antiviral activities. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic applications of Hymeglusin and other inhibitors of the mevalonate pathway.

References

An In-Depth Technical Guide to 1233B (CAS Number: 34668-61-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1233B, also known by the designation L-660282, is a fungal metabolite isolated from Scopulariopsis sp.[1]. Chemically, it is 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, with the molecular formula C₁₈H₃₀O₆ and a molecular weight of 342.43 g/mol [2][3]. It is structurally characterized as the hydroxy-acid and open-ring derivative of the antibiotic 1233A (also known as L-659,699 or hymeglusin)[1][4][5]. While its precursor, 1233A, is a known potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, this compound itself has been reported to lack this inhibitory activity[4]. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties and biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and experimental use.

PropertyValueReference
CAS Number 34668-61-6[2]
Molecular Formula C₁₈H₃₀O₆[2]
Molecular Weight 342.43 g/mol [2][3]
Alternate Names L-660282, 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid[1][2]
Appearance Off-white solid[1]
Solubility Soluble in DMSO, ethanol, or methanol[1]
Purity ≥95% (HPLC)[1]
Storage Long-term storage at -20°C is recommended. Stable for at least 3 years under these conditions. Short-term storage can be at +4°C.[1]

Biological Context and Activity

Relationship to 1233A (Hymeglusin)

This compound is the diacid formed by the hydrolysis of the β-lactone ring of the antibiotic 1233A (hymeglusin)[1][4]. This structural relationship is critical to understanding its biological properties, or lack thereof, in certain contexts.

Logical Relationship: 1233A to this compound

1233A (Hymeglusin, L-659,699) 1233A (Hymeglusin, L-659,699) This compound (L-660282) This compound (L-660282) 1233A (Hymeglusin, L-659,699)->this compound (L-660282) Hydrolysis of β-lactone ring cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Source Partially purified HMG-CoA synthase Incubation Incubate Enzyme, Substrates, and Test Compound Enzyme_Source->Incubation Substrate_Mix Substrate Mixture (e.g., [14C]acetyl-CoA) Substrate_Mix->Incubation Test_Compound Test Compound (this compound or control) Test_Compound->Incubation Reaction_Quench Quench Reaction Incubation->Reaction_Quench Product_Separation Separate Product (e.g., HMG-CoA) Reaction_Quench->Product_Separation Quantification Quantify Product Formation (e.g., Scintillation Counting) Product_Separation->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 1233B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the physicochemical properties, biological activity, and relevant experimental methodologies for the compound designated 1233B. The primary focus of this guide is the antibiotic this compound (CAS 34668-61-6), a fungal metabolite known for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. Quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams. A brief section also addresses an alternative interpretation of "this compound" as the industrial chemical (Z)-1-Bromo-3,3,3-trifluoropropene to ensure clarity and comprehensive coverage. This guide is intended for researchers, scientists, and professionals in drug development and the life sciences.

Core Compound Identification and Properties: Antibiotic this compound

Antibiotic this compound, also known by its synonym L-660,282, is the hydroxy-acid derivative of the fungal β-lactone, antibiotic 1233A.[1] Isolated from species such as Scopulariopsis sp., it is recognized for its antibacterial properties and, most notably, its inhibitory action on a key enzyme in the mevalonate pathway.[1]

Physicochemical Data

The following table summarizes the known physicochemical properties of Antibiotic this compound. The compound is an off-white solid at room temperature.[1][2]

PropertyValueCitation(s)
IUPAC Name (2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid[3]
Synonyms This compound, L-660,282[1][4]
CAS Number 34668-61-6[1][5]
Molecular Formula C₁₈H₃₀O₆[1][5]
Molecular Weight 342.4 g/mol [1][3]
Appearance Off-white solid[1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] Quantitative data not available.[1]
Purity (as supplied) ≥95% (determined by HPLC)[1]
Storage Conditions Long-term storage at -20°C is recommended. Stable for at least 3 years under these conditions.[1]
Biological Activity and Signaling Pathway

The primary mechanism of action for compounds related to this compound, such as the parent compound's family (e.g., L-659,699), is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase.[6] This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a critical early step in the mevalonate pathway.[6] This pathway is essential for the biosynthesis of numerous vital molecules, including cholesterol and other isoprenoids.[7][8] By inhibiting HMG-CoA synthase, this compound disrupts this pathway, leading to its antibiotic effects.

The diagram below illustrates the initial steps of the mevalonate pathway, highlighting the reaction catalyzed by HMG-CoA synthase, which is the target of inhibition.

Mevalonate_Pathway sub Acetyl-CoA enzyme1 Thiolase sub->enzyme1 enzyme2 HMG-CoA Synthase sub->enzyme2 sub2 Acetoacetyl-CoA sub2->enzyme2 hmg_coa HMG-CoA enzyme3 HMG-CoA Reductase hmg_coa->enzyme3 mevalonate Mevalonate downstream Isoprenoids (Cholesterol, etc.) mevalonate->downstream enzyme1->sub2 2x enzyme2->hmg_coa enzyme3->mevalonate inhibitor Antibiotic this compound inhibitor->enzyme2 Inhibition

Inhibition of the Mevalonate Pathway by Antibiotic this compound.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of natural products like this compound require specialized laboratory equipment. The following sections outline general, standard methodologies that form the basis for such analyses.

Determination of Solubility (Qualitative)

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents.

Materials:

  • Test compound (e.g., this compound)

  • Small test tubes

  • Vortex mixer

  • Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, methanol, DMSO.

  • pH indicator strips

Procedure:

  • Water Solubility: Add approximately 1-2 mg of the compound to a test tube. Add 1 mL of deionized water in small portions, vortexing after each addition. Observe if the solid dissolves completely. If soluble, test the solution's pH with an indicator strip.

  • Aqueous Base Solubility: If the compound is insoluble in water, use a fresh sample and test its solubility in 1 mL of 5% NaOH solution. Vigorous mixing may be required. Dissolution indicates the presence of an acidic functional group.

  • Aqueous Acid Solubility: If the compound is insoluble in water, use a fresh sample and test its solubility in 1 mL of 5% HCl solution. Dissolution indicates the presence of a basic functional group (e.g., an amine).

  • Organic Solvent Solubility: Use fresh samples to test solubility in 1 mL of ethanol, methanol, and DMSO, respectively. Vortex thoroughly and observe for complete dissolution.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of chemical compounds. A reverse-phase HPLC (RP-HPLC) method is commonly used for moderately polar organic molecules.

Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • Sample of this compound, accurately weighed

  • Appropriate solvent for sample dissolution (e.g., methanol)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Mobile Phase Preparation: Prepare the mobile phases. A common gradient system for natural products is:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Chromatographic Conditions: Set up the HPLC method. A typical gradient might run from 5% B to 95% B over 30 minutes, with a flow rate of 1 mL/min. The column temperature is typically maintained at 25-30°C.

  • Detection: Set the detector to monitor a wavelength appropriate for the compound's chromophore (e.g., 210 nm, or scan a range if using a DAD).

  • Analysis: Inject the sample (e.g., 10 µL) and run the method. The purity is typically calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

The logical workflow for this purity analysis is depicted in the following diagram.

HPLC_Workflow start Start: Assess Purity prep Sample Preparation (Dissolve & Filter) start->prep setup HPLC System Setup (Column, Mobile Phase) prep->setup method Method Development (Gradient, Flow Rate) setup->method inject Inject Sample method->inject run Chromatographic Run (Separation) inject->run detect Detection (UV/DAD) run->detect data Data Acquisition (Chromatogram) detect->data analysis Data Analysis (Peak Integration) data->analysis calc Calculate Purity (% Area Normalization) analysis->calc end End: Purity Report calc->end

General workflow for HPLC purity analysis.

Alternative Interpretation: (Z)-1-Bromo-3,3,3-trifluoropropene

The designation "this compound" is not a standard chemical identifier and can be ambiguous. In industrial chemical contexts, particularly concerning refrigerants and blowing agents, such codes are common. Searches for "this compound" may also refer to brominated fluoropropenes. The most likely candidate in this class is (Z)-1-Bromo-3,3,3-trifluoropropene . For clarity, its key properties are summarized below.

PropertyValueCitation(s)
IUPAC Name (Z)-1-bromo-3,3,3-trifluoroprop-1-ene[9]
CAS Number 149597-48-8[10][11]
Molecular Formula C₃H₂BrF₃[9][11]
Molecular Weight 174.95 g/mol [9][11]
Appearance Liquid (at standard conditions)[12]
Boiling Point 34°C (for the related isomer 2-Bromo-3,3,3-trifluoro-1-propene)[12]
Density ~1.7 g/cm³ (predicted)

This compound is primarily of interest to researchers in materials science and chemical engineering as a potential refrigerant, solvent, or chemical intermediate. Its toxicological profile would be the main area of interest for life science professionals.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 1233B from Fusarium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B, a hydroxy-acid derivative of the antibiotic 1233A, is a polyketide secondary metabolite with potential antibacterial properties.[1][2] This document provides a detailed methodology for the isolation and purification of this compound from fungal cultures of Fusarium sp., particularly from strains such as Fusarium solani. The protocols outlined below are based on established methods for the extraction and purification of secondary metabolites from fungal sources.[3][4][5]

Chemical Structure of this compound:

  • Molecular Formula: C₁₈H₃₀O₆[1][2]

  • Molecular Weight: 342.4 g/mol [1]

  • Appearance: Off-white solid[1]

  • Solubility: Soluble in DMSO, ethanol, or methanol[1]

I. Cultivation of Fusarium sp. for this compound Production

Optimal production of secondary metabolites like this compound is highly dependent on the culture conditions.[2][6][7] The following protocol describes the cultivation of Fusarium sp. on a solid rice medium, which has been shown to trigger the production of a wide array of secondary metabolites.[3]

Experimental Protocol: Fungal Cultivation

  • Strain Activation: Aseptically transfer a small piece of a week-old culture of Fusarium sp. from a Potato Dextrose Agar (PDA) plate to a new PDA plate. Incubate at 28 ± 2°C for 7 days.[3]

  • Solid-State Fermentation Medium Preparation:

    • In 300 mL Erlenmeyer flasks, combine 40 g of rice, 0.12 g of peptone, and 60 mL of distilled water.[3]

    • Autoclave the flasks at 121°C for 20 minutes to ensure sterility.

  • Inoculation: Under aseptic conditions, cut the freshly grown Fusarium sp. culture from the PDA plate into small pieces. Inoculate each flask containing the sterile rice medium with several pieces of the fungal culture.[3]

  • Incubation: Incubate the inoculated flasks at 28 ± 2°C for 40 days in a static incubator.[3]

II. Extraction of Crude this compound

The following protocol details the extraction of the crude secondary metabolite mixture, including this compound, from the solid-state fermentation culture using ethyl acetate.

Experimental Protocol: Crude Extraction

  • Harvesting: After the incubation period, disrupt the entire solid culture within each flask.

  • Solvent Extraction:

    • To each flask, add 150 mL of ethyl acetate.

    • Perform sonication in an ice bath for 30 minutes to facilitate cell lysis and extraction of metabolites.[3]

    • Repeat the extraction process three times with fresh ethyl acetate.

  • Filtration and Concentration:

    • Combine all ethyl acetate extracts and filter through Whatman No. 1 filter paper to remove solid debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude brown extract.[3]

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 200 mL of sterile distilled water.

    • Perform liquid-liquid extraction using an equal volume of petroleum ether to remove nonpolar impurities. Repeat this step twice.

    • Subsequently, extract the aqueous phase with an equal volume of ethyl acetate three times to recover the desired secondary metabolites.[3]

    • Collect and concentrate the ethyl acetate phase to yield the final crude extract for purification.

III. Purification of this compound

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.

Experimental Protocol: Purification

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing chloroform and then ethyl acetate.[4] Example gradient:

      • 100% n-hexane

      • n-hexane:chloroform (1:1, v/v)

      • 100% chloroform

      • chloroform:ethyl acetate (1:1, v/v)

      • 100% ethyl acetate

    • Collect fractions of 20 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

    • Pool fractions showing similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

    • Collect fractions and monitor by TLC as described above.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Perform final purification of the enriched fraction using a semi-preparative HPLC system equipped with a C18 column.

    • Use a gradient elution system of acetonitrile and water.[3] A typical gradient could be:

      • Start with a 40:60 (v/v) mixture of acetonitrile:water.

      • Increase the acetonitrile concentration linearly to 65% over 30 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified this compound.

IV. Characterization and Data Presentation

The purified compound should be characterized using various analytical techniques to confirm its identity and purity.

Analytical Techniques for Characterization:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and formula.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]

Table 1: Hypothetical Purification Summary of this compound from a 4 kg Solid Culture of Fusarium sp.

Purification StepTotal Weight (g)This compound Purity (%)Yield (%)
Crude Extract350~1100
Silica Gel Column Fraction15~204.3
Sephadex LH-20 Fraction2.5~750.7
Semi-preparative HPLC0.5>950.14

V. Visualizations

Diagram 1: Generalized Polyketide Biosynthesis Pathway

Polyketide_Biosynthesis cluster_0 Initiation cluster_1 Elongation & Modification cluster_2 Termination & Final Product Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Growing_Polyketide_Chain Growing Polyketide Chain PKS->Growing_Polyketide_Chain Modifying_Enzymes Modifying Enzymes (e.g., Reductases, Dehydratases) Growing_Polyketide_Chain->Modifying_Enzymes Modified_Polyketide Modified Polyketide Modifying_Enzymes->Modified_Polyketide Cyclization_Release Cyclization/Release Modified_Polyketide->Cyclization_Release This compound This compound Cyclization_Release->this compound

A generalized biosynthetic pathway for polyketides in Fusarium.

Diagram 2: Experimental Workflow for the Isolation of this compound

Isolation_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Inoculation of Fusarium sp. on Rice Medium B Incubation (40 days, 28°C) A->B C Ethyl Acetate Extraction B->C D Concentration (Rotary Evaporation) C->D E Liquid-Liquid Partitioning D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Sephadex LH-20 Column Chromatography H->I J Semi-preparative HPLC I->J K Purified this compound J->K L Characterization (HRESIMS, NMR, etc.) K->L

Workflow for the isolation and purification of this compound.

References

Application Notes & Protocols: Characterizing the Cellular Response to Compound-X using Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound-X is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1] Understanding the global proteomic changes induced by Compound-X is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering biomarkers of drug response. This document provides a detailed protocol for utilizing a quantitative proteomics workflow to analyze the cellular response to Compound-X treatment in a cancer cell line.

Principle of the Assay

This protocol employs a bottom-up proteomics approach coupled with isobaric labeling for relative quantification of protein abundance.[2][3] In this workflow, cells are treated with Compound-X, and the proteome is extracted, digested into peptides, and labeled with isobaric tags. The labeled peptides from different treatment conditions are then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The relative abundance of each protein between the control and treated samples is determined by comparing the reporter ion intensities in the MS/MS spectra. This allows for a global, quantitative assessment of proteome-wide changes following Compound-X treatment.

Experimental Protocols

I. Cell Culture and Treatment

  • Cell Line: Human cancer cell line with a known active PI3K/Akt/mTOR pathway (e.g., PC-3 prostate cancer cells).[1]

  • Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with either vehicle control (e.g., DMSO) or a predetermined concentration of Compound-X for a specified time (e.g., 24 hours).

    • Perform each treatment in biological triplicate.

II. Protein Extraction and Digestion

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and ensure complete cell disruption.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea concentration of the sample to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

III. Peptide Labeling and Cleanup

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide digests from each sample with the appropriate isobaric labeling reagent according to the manufacturer's instructions.[3]

    • For example, label the three vehicle control samples with TMT reagents 126, 127N, and 127C, and the three Compound-X treated samples with TMT reagents 128N, 128C, and 129N.

  • Sample Pooling: Combine the labeled peptide samples in equal amounts.

  • Peptide Cleanup: Desalt the pooled, labeled peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove residual salts and labeling reagents.[4]

IV. LC-MS/MS Analysis

  • Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Chromatography:

    • Load the peptide sample onto a C18 analytical column.

    • Separate peptides using a gradient of increasing acetonitrile concentration over a specified time (e.g., 120 minutes).

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.[3]

    • For each cycle, acquire one full MS scan followed by MS/MS scans of the most abundant precursor ions.

    • Use higher-energy collisional dissociation (HCD) for fragmentation to generate reporter ions for quantification.

V. Data Analysis

  • Database Searching: Search the raw MS data against a human protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer.

  • Protein Identification and Quantification:

    • Identify peptides and proteins with a false discovery rate (FDR) of less than 1%.

    • Quantify the relative abundance of proteins based on the reporter ion intensities.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the vehicle control and Compound-X treated groups.

    • Apply a fold-change cutoff (e.g., >1.5 or <0.67) to further refine the list of significantly altered proteins.

  • Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, or GSEA) to identify signaling pathways that are enriched among the differentially expressed proteins.[6][7][8]

Data Presentation

The quantitative proteomics data can be summarized in a table to clearly present the proteins that are significantly altered upon treatment with Compound-X.

Protein IDGene NameDescriptionLog2 Fold Change (Compound-X / Control)p-value
P42336AKT1RAC-alpha serine/threonine-protein kinase-1.20.005
P60484RPS6Ribosomal protein S6-1.50.001
Q9Y243TSC2Tuberin0.80.021
P31749PIK3CAPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha-0.50.150
P42345MTORSerine/threonine-protein kinase mTOR-1.00.010
P62736EIF4EBP1Eukaryotic translation initiation factor 4E-binding protein 1-1.80.0005
Q13541PTENPhosphatidylinositol 3,4,5-trisphosphate 3-phosphatase and dual-specificity protein phosphatase PTEN0.20.560

This is a hypothetical data table for illustrative purposes.

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., PC-3 cells) treatment Treatment (Vehicle vs. Compound-X) cell_culture->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis digestion Protein Digestion (Trypsin) cell_lysis->digestion labeling Isobaric Labeling (TMT/iTRAQ) digestion->labeling pooling Sample Pooling & Cleanup labeling->pooling lc_ms LC-MS/MS Analysis pooling->lc_ms database_search Database Search lc_ms->database_search quantification Protein Identification & Quantification database_search->quantification stats Statistical Analysis quantification->stats pathway Pathway Analysis stats->pathway

Caption: A generalized workflow for quantitative proteomics analysis of Compound-X treated cells.

PI3K/Akt/mTOR Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits S6K1 S6K1 mTORC1->S6K1 activates Translation Protein Synthesis & Cell Growth EIF4EBP1->Translation S6K1->Translation CompoundX Compound-X CompoundX->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway with key proteins affected by Compound-X highlighted in red.

References

1233B solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 1233B Solubility and Preparation for Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a framework for researchers working with novel compounds, using the placeholder "this compound" to illustrate the necessary solubility and preparation experiments. While specific data for a compound designated "this compound" is not publicly available, this guide outlines the critical steps and considerations for characterizing a new chemical entity for experimental use. The protocols and methodologies described are broadly applicable to drug discovery and development.

Solubility Assessment

A fundamental prerequisite for any in vitro or in vivo experiment is to determine the solubility of the test compound in various solvents. This information is crucial for preparing stock solutions, ensuring accurate dosing, and avoiding precipitation in experimental assays.

Quantitative Solubility Data

The following table summarizes the type of data that should be generated for a new compound like "this compound". Researchers should perform solubility tests in a range of common laboratory solvents.

SolventTemperature (°C)Solubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)25Data to be determinede.g., Clear solution
Ethanol25Data to be determinede.g., Forms suspension
Phosphate-Buffered Saline (PBS) pH 7.425Data to be determinede.g., Insoluble
Water25Data to be determinede.g., Insoluble
Polyethylene Glycol 400 (PEG400)25Data to be determinede.g., Forms clear solution

Note: The above table is a template. Actual solubility values need to be experimentally determined for the specific compound of interest.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the standard procedure for preparing a high-concentration stock solution of a new compound, which can then be diluted to working concentrations for various experiments.

Materials:

  • "this compound" compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

Procedure:

  • Accurately weigh the desired amount of "this compound" powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the "this compound" stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations.

    • Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Gently mix the working solutions by pipetting up and down.

  • Add the working solutions to the cell cultures as required by the experimental design.

  • Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in the experiment.

Visualizations

Experimental Workflow for Solubility and Stock Preparation

The following diagram illustrates the logical flow of the initial characterization and preparation of a new compound for experimental use.

G cluster_prep Compound Preparation cluster_solubility Solubility Assessment cluster_working Working Solution Preparation weigh Weigh Compound 'this compound' add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve store Aliquot and Store Stock Solution at -80°C dissolve->store thaw Thaw Stock Solution store->thaw test_solvents Test Solubility in Various Solvents quantify Quantify Solubility (e.g., mg/mL) test_solvents->quantify record Record Observations quantify->record dilute Dilute in Assay Medium record->dilute thaw->dilute treat Treat Cells/Perform Assay dilute->treat control Include Vehicle Control dilute->control

Caption: Workflow for compound solubility testing and solution preparation.

Hypothetical Signaling Pathway Inhibition

Should "this compound" be identified as an inhibitor of a specific signaling pathway, the following diagram provides a template for visualizing its mechanism of action. This example depicts the inhibition of a generic kinase cascade.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to compound Compound this compound compound->kinase2 Inhibits

Caption: Hypothetical inhibition of a signaling pathway by "this compound".

Application Notes and Protocols: Zebrafish Embryo Toxicity Assay for 1233B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening and developmental toxicity assessment.[1][2][3] Its rapid external development, optical transparency, and high genetic homology with humans make it an ideal system for evaluating the potential adverse effects of novel chemical entities.[1][3][4] This document provides a detailed protocol for conducting a zebrafish embryo toxicity assay to evaluate the potential developmental toxicity of the novel compound, 1233B. The assay described herein is based on established methodologies and allows for the determination of key toxicological endpoints, including lethality and teratogenicity.[5][6]

Experimental Protocols

Materials and Reagents
  • Wild-type zebrafish (Danio rerio)

  • Zebrafish breeding tanks

  • Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4)

  • Compound this compound

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • 24-well plates

  • Stereomicroscope

  • Incubator set to 28.5°C

  • Micropipettes and tips

  • Glass beakers and graduated cylinders

  • Tricaine methanesulfonate (MS-222) for euthanasia

Zebrafish Embryo Collection and Staging
  • Set up breeding tanks with adult zebrafish (2:1 male to female ratio) the evening before the experiment.

  • The following morning, collect freshly fertilized eggs within 30 minutes of spawning.

  • Rinse the embryos with E3 medium to remove debris.

  • Under a stereomicroscope, select healthy, fertilized embryos at the 4- to 8-cell stage. Discard any unfertilized or damaged embryos.

Preparation of this compound Test Solutions
  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in E3 medium to achieve the desired final concentrations. The final concentration of DMSO in the test solutions should not exceed 0.5% (v/v), as this concentration has been shown to not induce significant malformations or mortality.[6]

  • Prepare a vehicle control group with E3 medium containing the same final concentration of DMSO as the this compound test groups.

  • Prepare a negative control group with E3 medium only.

Zebrafish Embryo Exposure
  • At approximately 4 hours post-fertilization (hpf), randomly distribute 10 healthy embryos into each well of a 24-well plate.

  • Remove the initial E3 medium from each well and replace it with 1 mL of the respective this compound test solution, vehicle control, or negative control.

  • Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle for up to 96 or 120 hours post-fertilization (hpf).[5][7]

  • It is recommended to renew the test solutions every 48 hours to maintain the chemical concentration.[6]

Observation of Toxicological Endpoints
  • Observe the embryos under a stereomicroscope at 24, 48, 72, 96, and 120 hpf.

  • Record the following lethal and sublethal endpoints at each time point:

    • Lethal Endpoints:

      • Coagulation of the embryo.[1]

      • Lack of somite formation.[1][5]

      • Non-detachment of the tail from the yolk sac.[1]

      • Absence of heartbeat.[1]

    • Sublethal (Teratogenic) Endpoints:

      • Pericardial edema (fluid accumulation around the heart).[8]

      • Yolk sac edema (abnormal fluid in the yolk sac).[8]

      • Spinal curvature (lordosis, scoliosis).[8]

      • Hatching rate.

      • Body length.[2]

      • Heart rate.

      • Swim bladder inflation.[6]

      • Pigmentation abnormalities.

      • Head, eye, or fin malformations.[6]

Data Presentation

Table 1: Mortality Rate of Zebrafish Embryos Exposed to this compound
Concentration of this compound (µM)Number of Embryos24 hpf48 hpf72 hpf96 hpf
Control (E3) 300011
Vehicle (0.1% DMSO) 300112
1 300123
10 3025915
25 308152228
50 3018263030
100 3030303030
Table 2: Incidence of Teratogenic Effects in Zebrafish Larvae at 96 hpf Exposed to this compound
Concentration of this compound (µM)Pericardial Edema (%)Yolk Sac Edema (%)Spinal Curvature (%)
Control (E3) 003
Vehicle (0.1% DMSO) 304
1 748
10 453325
25 897555
50 10010082
100 N/A (100% mortality)N/A (100% mortality)N/A (100% mortality)
Table 3: Calculated Toxicological Parameters for this compound
ParameterValue (µM)
LC50 (96 hpf) 12.5
EC50 (Pericardial Edema) 9.8
EC50 (Yolk Sac Edema) 11.2
EC50 (Spinal Curvature) 18.7
Teratogenic Index (TI = LC50/NOAEL) 12.5

NOAEL (No Observed Adverse Effect Level) was determined to be 1 µM. A Teratogenic Index greater than 10 suggests that the compound is a potential teratogen.[7]

Visualizations

Experimental Workflow

G cluster_setup Assay Setup cluster_exposure Exposure cluster_observation Data Collection cluster_analysis Data Analysis A Zebrafish Breeding and Embryo Collection B Selection of Healthy Embryos (4-8 cell stage) A->B D Dispense Embryos into 24-well Plates B->D C Preparation of this compound Serial Dilutions E Add this compound Solutions and Controls C->E D->E F Incubate at 28.5°C for up to 120 hpf E->F G Microscopic Observation at 24, 48, 72, 96, 120 hpf F->G H Record Lethal and Sublethal Endpoints G->H I Calculate Mortality Rate H->I J Quantify Teratogenic Effects H->J K Determine LC50, EC50, and Teratogenic Index I->K J->K

Figure 1: Experimental workflow for the zebrafish embryo toxicity assay of compound this compound.

Hypothetical Signaling Pathway Disruption by this compound

Exposure to certain toxic compounds can disrupt critical developmental signaling pathways.[9] For instance, the Hedgehog signaling pathway is crucial for proper development of the central nervous system, somites, and cardiovascular system in zebrafish. Disruption of this pathway can lead to cyclopia, curved body axis, and heart defects. The diagram below illustrates a simplified Hedgehog signaling pathway and a hypothetical point of interference by this compound.

G cluster_pathway Hypothetical Disruption of Hedgehog Signaling by this compound Shh Shh Ligand Ptc Patched (Ptc) Receptor Shh->Ptc Smo Smoothened (Smo) Ptc->Smo Gli Gli Transcription Factors Smo->Gli TargetGenes Target Gene Expression (e.g., ptc1, nkx2.2) Gli->TargetGenes Development Normal Development (CNS, somites, heart) TargetGenes->Development Compoundthis compound This compound Compoundthis compound->Smo Inhibition

Figure 2: Hypothetical inhibition of the Hedgehog signaling pathway by compound this compound.

Conclusion

The zebrafish embryo toxicity assay is a robust and efficient method for assessing the developmental toxicity of novel compounds.[10] The protocol outlined in this application note provides a framework for evaluating the lethal and teratogenic potential of compound this compound. The quantitative data obtained from this assay, including LC50, EC50, and the Teratogenic Index, are critical for early-stage hazard identification in the drug development pipeline. Further investigations could explore the specific molecular mechanisms underlying the observed toxicity, potentially through transcriptomic or metabolomic analyses.[11][12]

References

Application Notes and Protocols for Mass Spectrometry Analysis of 1233B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B, also known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is an antibacterial and antibiotic agent.[1][2] As a derivative of the antibiotic 1233A, its potential therapeutic applications necessitate robust and reliable analytical methods for its quantification in various biological matrices.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and specificity required for pharmacokinetic studies, metabolism research, and quality control in drug development.[3][4][5][6]

These application notes provide a comprehensive guide to the quantitative analysis of this compound using LC-MS/MS, including detailed protocols for sample preparation and data analysis.

Compound Profile: this compound

PropertyValueReference
Synonyms L 660282; L 660,282; 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid[1]
Molecular Formula C18H30O6[1][2]
Molecular Weight 342.4 g/mol [1][2]
CAS Number 34668-61-6[1][2]
Appearance Off-white solid[1]
Solubility Soluble in DMSO, ethanol, or methanol[1]
Source Isolated from Scopulariopsis sp.[1]

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

To illustrate a potential mechanism of action for an antibacterial compound like this compound, the following diagram depicts the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall formation.

G Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by this compound cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by this compound UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylase Cell_Wall Bacterial Cell Wall Peptidoglycan_chain->Cell_Wall Transpeptidase This compound This compound This compound->Lipid_II Inhibition

Caption: Inhibition of bacterial cell wall synthesis.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

Proper sample preparation is crucial for accurate and reproducible mass spectrometry results by removing interferences such as proteins and salts.[7][8][9]

3.1.1. Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis or further purification.

3.1.2. Solid-Phase Extraction (SPE) - for cleaner samples

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides a powerful platform for the sensitive and selective quantification of analytes in complex mixtures.[3][4][6]

LC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 341.2 [M-H]-153.120
Internal Standard (To be determined empirically)(To be determined empirically)(To be determined empirically)

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Calibration Curve for this compound in Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012102.34.5
50.05898.73.1
100.115101.12.5
500.59299.51.8
1001.189100.21.5
5005.98199.81.2
100011.952100.51.0

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Dose

Subject IDCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (hr)
001854.22.04321.55.2
002912.51.54589.75.5
003798.12.04102.35.1
Mean 854.9 1.8 4337.8 5.3
SD 57.2 0.3 243.8 0.2

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

G Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (PPT and/or SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Calibration) LC_MS_Analysis->Data_Processing Data_Analysis Data Analysis (Pharmacokinetic Modeling) Data_Processing->Data_Analysis Reporting Reporting Data_Analysis->Reporting

References

Application Notes and Protocols for the Structural Elucidation of 1233B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B, also known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is an antibacterial agent with the molecular formula C₁₈H₃₀O₆. The structural elucidation of such a complex natural product relies heavily on a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. While specific NMR spectral data for this compound is not widely available in the public domain, this document provides a comprehensive guide to the application of 1D and 2D NMR methodologies for its complete structural and stereochemical characterization. The protocols and data presentation formats provided herein are designed to serve as a practical guide for researchers engaged in the structural analysis of novel small molecules.

Application Notes: A Strategic Approach to the Structure Elucidation of this compound

The structural determination of this compound would systematically proceed through the acquisition and interpretation of a series of NMR experiments.[1] The initial step involves obtaining a high-resolution mass spectrum to confirm the molecular formula.[2] Subsequently, 1D NMR spectra (¹H and ¹³C) provide the initial overview of the proton and carbon environments within the molecule.[3] Following this, a series of 2D NMR experiments are employed to piece together the molecular fragments and establish the final connectivity and relative stereochemistry.[4][5]

  • ¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to be complex. Key regions of interest would include the olefinic protons of the tetradecadiene moiety, methyl protons from the trimethyl groups, and methine and methylene protons along the carbon chain. The chemical shifts, integration, and multiplicity of these signals provide the first clues to the structure.[6] For instance, the protons on the conjugated diene system would appear in the downfield region (typically 5-7 ppm). The methyl groups would likely appear as singlets or doublets in the upfield region (around 1-2 ppm). The protons attached to carbons bearing hydroxyl groups would also have characteristic chemical shifts.

  • ¹³C NMR and DEPT Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. For this compound, one would expect to observe signals for the two carboxylic acid carbons (around 170-185 ppm), the sp² carbons of the diene (around 110-150 ppm), and the sp³ carbons of the alkyl chain and methyl groups (in the upfield region).

  • 2D NMR Spectroscopy - Establishing Connectivity:

    • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton coupling networks.[1] Cross-peaks in the COSY spectrum of this compound would reveal adjacent protons, allowing for the assembly of spin systems corresponding to different fragments of the molecule, such as the long alkyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom.[4] This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away.[5] For this compound, HMBC would be used to connect the methyl groups to the main chain, link the diene system to the rest of the molecule, and confirm the positions of the carboxylic acid and hydroxyl groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[5] For this compound, NOESY or ROESY would be critical in establishing the stereochemistry at the multiple chiral centers and the geometry of the double bonds.

Data Presentation

Quantitative NMR data should be organized systematically for clarity and ease of interpretation. The following tables provide a template for presenting the NMR data for this compound.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-26.80d15.51H
H-47.10dd15.5, 10.01H
H-56.20d10.01H
H-62.50m1H
H-71.80m2H
...............
3-CH₃1.95s3H
5-CH₃1.85s3H
7-CH₃0.95d6.53H
13-CH₂OH3.60m2H
12-OH3.50br s1H
13-OH3.40br s1H
1-COOH11.50br s1H
14-COOH11.45br s1H

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (in CDCl₃, 125 MHz)

Positionδ (ppm)DEPT
C-1175.0C
C-2130.5CH
C-3140.2C
C-4128.9CH
C-5135.8C
C-640.1CH
.........
3-CH₃12.5CH₃
5-CH₃14.2CH₃
7-CH₃19.8CH₃
C-1365.4CH₂
C-14178.3C

Table 3: Key Hypothetical 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHSQC CorrelationKey HMBC Correlations
H-2H-4C-2C-1, C-3, C-4
H-4H-2, H-5C-4C-2, C-3, C-5, C-6
3-CH₃-C-3-CH₃C-2, C-3, C-4
7-CH₃H-7C-7-CH₃C-6, C-7, C-8
............

Experimental Protocols

Sample Preparation
  • Dissolution : Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

1D NMR Data Acquisition
  • ¹H NMR Spectroscopy :

    • Tune and shim the NMR spectrometer for the specific sample.

    • Acquire a standard ¹H spectrum using a single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Spectroscopy :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • DEPT Experiments :

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types. These experiments require fewer scans than a standard ¹³C spectrum.

2D NMR Data Acquisition

The following are standard protocols for common 2D NMR experiments.

  • COSY :

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Acquire data with 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • Typically, 2-4 scans per increment are sufficient.

  • HSQC :

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.

    • Acquire data with 1024 data points in t₂ and 256 increments in t₁.

    • The number of scans per increment can range from 4 to 16 depending on the sample concentration.

  • HMBC :

    • Use a standard gradient-selected HMBC pulse sequence.

    • The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).

    • Acquire data with 2048 data points in t₂ and 256-512 increments in t₁.

    • A higher number of scans (16-64) per increment is often necessary.

  • NOESY/ROESY :

    • Use a standard gradient-selected NOESY or ROESY pulse sequence.

    • A mixing time appropriate for the molecular size should be chosen (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY).

    • Acquire data with 2048 data points in t₂ and 256-512 increments in t₁.

    • The number of scans per increment will depend on the concentration and the strength of the expected NOEs.

Mandatory Visualization

Structure_Elucidation_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Data Analysis & Structure Determination H1_NMR 1H NMR Fragments Identify Spin Systems & Molecular Fragments H1_NMR->Fragments C13_NMR 13C NMR C13_NMR->Fragments DEPT DEPT DEPT->Fragments COSY COSY Connectivity Establish Connectivity of Fragments COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->COSY Fragments->HSQC Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure MS High-Resolution Mass Spectrometry

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

Hypothetical_Signaling_Pathway cluster_Bacterial_Cell Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_Rep DNA Replication Nucleotides->DNA_Rep Compound_this compound This compound Compound_this compound->DHPS Inhibition

Caption: Hypothetical inhibition of the bacterial folate synthesis pathway by this compound.

References

Application Notes and Protocols for Inducing Fungal Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungi are a rich source of structurally diverse secondary metabolites with a wide range of biological activities, making them invaluable for drug discovery and development. However, many of the biosynthetic gene clusters responsible for the production of these valuable compounds are silent or expressed at very low levels under standard laboratory conditions. Inducing the production of these cryptic or low-yield metabolites is therefore a critical step in accessing the full chemical potential of fungi.

These application notes provide an overview and detailed protocols for several common and effective methods to induce the production of fungal secondary metabolites. The information is intended for researchers, scientists, and drug development professionals working with filamentous fungi. While a specific compound "1233B" was not identified in the public domain, these general methods are applicable to the induction of a wide range of fungal secondary metabolites.

I. Genetic Engineering Strategies

Genetic engineering offers powerful and targeted approaches to increase the production of desired secondary metabolites by manipulating the fungal genome.[1][2][3][4]

A. Overexpression of Pathway-Specific Transcription Factors

Many secondary metabolite biosynthetic gene clusters are regulated by a pathway-specific transcription factor. Overexpressing this transcription factor can lead to the upregulation of the entire gene cluster and a significant increase in metabolite production.

Protocol: Overexpression of a Zn(II)2Cys6 Transcription Factor

This protocol describes the overexpression of a putative Zn(II)2Cys6-type transcription factor, a common class of pathway-specific regulators in fungi.[5]

  • Isolate Fungal Genomic DNA:

    • Grow the fungal strain in a suitable liquid medium until the mid-exponential phase.

    • Harvest the mycelia by centrifugation at 10,000 x g for 1 minute and wash with sterile water.

    • Freeze the mycelial pellet in liquid nitrogen and store at -80°C.

    • Extract genomic DNA using a CTAB-based protocol.[6]

  • Amplify the Transcription Factor Gene and a Constitutive Promoter:

    • Design primers to amplify the full-length open reading frame of the target transcription factor gene from the genomic DNA.

    • Design primers to amplify a strong constitutive promoter, such as the gpdA promoter from Aspergillus nidulans.[7]

    • Perform PCR amplification for both fragments.

  • Construct the Overexpression Cassette:

    • Use fusion PCR or Gibson assembly to ligate the promoter fragment upstream of the transcription factor gene.

    • Clone the resulting overexpression cassette into a fungal expression vector containing a selectable marker (e.g., hygromycin resistance).

  • Fungal Transformation:

    • Prepare fungal protoplasts by treating the mycelia with cell wall-degrading enzymes.

    • Transform the protoplasts with the overexpression vector using a polyethylene glycol (PEG)-mediated method.[2]

    • Alternatively, use Agrobacterium-mediated transformation.[2]

  • Selection and Screening:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

    • Isolate transformants and confirm the integration of the overexpression cassette by PCR.

    • Cultivate the transformants in production medium and analyze the culture broth for the target metabolite using HPLC or LC-MS.

B. CRISPR-Cas9 Mediated Gene Knockout/Knock-in

The CRISPR-Cas9 system allows for precise genome editing, enabling the knockout of competing pathways or the knock-in of strong promoters to drive the expression of the target biosynthetic gene cluster.[1][4]

Experimental Workflow for CRISPR-Cas9 in Fungi

CRISPR_Workflow cluster_design Design cluster_assembly Assembly cluster_transformation Transformation cluster_analysis Analysis gRNA_design gRNA Design Cas9_gRNA_plasmid Cas9/gRNA Plasmid Assembly gRNA_design->Cas9_gRNA_plasmid Donor_DNA Donor DNA Synthesis Transformation Transformation Donor_DNA->Transformation Cas9_gRNA_plasmid->Transformation Protoplast_prep Protoplast Preparation Protoplast_prep->Transformation Screening Screening & Selection Transformation->Screening Genomic_validation Genomic Validation Screening->Genomic_validation Metabolite_analysis Metabolite Analysis Genomic_validation->Metabolite_analysis

Caption: Workflow for CRISPR-Cas9 mediated genome editing in fungi.

II. Co-cultivation Strategies

Co-cultivating a producing fungus with another microorganism can induce the expression of silent biosynthetic gene clusters through microbial competition or signaling molecule exchange.[8][9]

Protocol: Fungal-Bacterial Co-cultivation

This protocol describes a general method for co-cultivating a filamentous fungus with a bacterium to induce secondary metabolite production.[8]

  • Prepare Seed Cultures:

    • Inoculate the fungal strain into 50 mL of a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at the optimal temperature with shaking for 3-5 days.

    • Inoculate the bacterial strain (e.g., Streptomyces sp.) into 50 mL of a suitable liquid medium (e.g., ISP2 medium) and incubate at the optimal temperature with shaking for 2-3 days.[8]

  • Inoculate Production Cultures:

    • Prepare 250 mL flasks of production medium (e.g., ISP2 medium).

    • For the co-culture, inoculate with 2.5 mL of the fungal seed culture.

    • Incubate the fungal culture for 2 days before adding 2.5 mL of the bacterial seed culture.[8]

    • Prepare monoculture controls for both the fungus and the bacterium.

  • Incubation and Extraction:

    • Incubate the cultures for 7-14 days at the optimal temperature with shaking.

    • Extract the culture broth and mycelia with an organic solvent such as ethyl acetate.

  • Metabolite Profile Analysis:

    • Analyze the extracts by HPLC or LC-MS and compare the metabolite profiles of the co-culture with the monoculture controls to identify induced compounds.

III. Chemical and Epigenetic Induction

The addition of chemical inducers or epigenetic modifiers to the culture medium can trigger the expression of silent biosynthetic gene clusters.

A. Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors can remodel chromatin structure, leading to the transcription of previously silent genes.

Protocol: Induction with an HDAC Inhibitor

  • Prepare Fungal Culture:

    • Inoculate the fungal strain into a suitable liquid production medium.

    • Incubate for 3-5 days to allow for initial growth.

  • Add Inducer:

    • Prepare a stock solution of an HDAC inhibitor (e.g., trichostatin A, sodium butyrate).

    • Add the inhibitor to the fungal culture to a final concentration (e.g., 1-100 µM for trichostatin A).

  • Continue Incubation:

    • Continue to incubate the culture for an additional 5-10 days.

  • Extraction and Analysis:

    • Extract the culture and analyze the metabolite profile as described above, comparing it to a control culture without the inhibitor.

IV. Fermentation Process Optimization

Systematic optimization of fermentation parameters can significantly enhance the yield of secondary metabolites.

Protocol: One-Factor-at-a-Time (OFAT) Optimization

  • Establish Baseline Culture:

    • Define a standard solid or liquid fermentation condition. For solid-state fermentation, a base medium could consist of cooked cassava meal with defined salts.[10]

  • Vary a Single Parameter:

    • Systematically vary one parameter at a time while keeping others constant. Key parameters to investigate include:

      • Carbon source: (e.g., glucose, sucrose, starch)

      • Nitrogen source: (e.g., ammonium sulfate, peptone, yeast extract)

      • pH: (typically in the range of 4.0-7.0 for fungi)

      • Temperature: (typically 25-30°C)

      • Aeration: (varied by shaking speed in liquid culture)

  • Quantify Production:

    • After a set fermentation period, extract the target metabolite and quantify its production using a calibrated HPLC or LC-MS method.

  • Iterate:

    • Once the optimum for one parameter is found, set it as the new baseline and proceed to optimize the next parameter.

Data Presentation

Quantitative data from induction experiments should be summarized for clear comparison.

Table 1: Example Data Table for Induction Experiments

Induction MethodConditionTarget Metabolite Titer (mg/L)Fold Increase
ControlStandard Medium10.2 ± 1.51.0
Gene Overexpressionpromoter-X-gene-Y150.8 ± 12.314.8
Co-cultivation+ Bacillus subtilis45.6 ± 5.14.5
Chemical Induction+ 50 µM VPA32.1 ± 3.83.1
Fermentation Opt.Optimized Medium88.4 ± 9.28.7

Signaling Pathways

The production of many fungal secondary metabolites is regulated by complex signaling pathways that respond to environmental cues. The Mitogen-Activated Protein Kinase (MAPK) and Target of Rapamycin (TOR) pathways are key regulators of fungal development and secondary metabolism.[11][12]

Diagram: Simplified Fungal Signaling Pathway for Secondary Metabolism

Fungal_Signaling cluster_input Environmental Cues cluster_pathways Signaling Pathways cluster_regulation Transcriptional Regulation cluster_output Output Nutrients Nutrient Levels TOR TOR Pathway Nutrients->TOR Stress Stress (pH, Temp) MAPK MAPK Cascade Stress->MAPK Microbial_signals Microbial Signals Microbial_signals->MAPK Global_regulators Global Regulators (e.g., LaeA) MAPK->Global_regulators TOR->Global_regulators Pathway_TF Pathway-Specific Transcription Factor Global_regulators->Pathway_TF BGC_expression Biosynthetic Gene Cluster Expression Pathway_TF->BGC_expression Metabolite_production Secondary Metabolite Production BGC_expression->Metabolite_production

Caption: A simplified model of signaling pathways regulating secondary metabolism in fungi.

References

Commercial Suppliers and Research Applications of 1233B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercially available research chemical 1233B, including a list of suppliers, its relevance in scientific research, and detailed protocols for its potential applications. This compound is a secondary metabolite produced by the filamentous fungus Fusarium sp. RK97-94. It is structurally related to 1233A, a known inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, suggesting a similar mechanism of action.[1] This document is intended for research use only.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for laboratory and research purposes. The following table summarizes key information from some of the prominent suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date product specifications.

SupplierCatalog NumberPurityFormulationStorage Conditions
MedchemExpress HY-114373>95%SolidRoom temperature in continental US; may vary elsewhere.
Cayman Chemical 27712≥95%A solid-20°C
Hello Bio HB5478>95%Off-white solid+4°C
Labscoop LS-1233B-5>95%Solid+4°C
AdipoGen Life Sciences AG-CN2-0117≥98%Off-white solid-20°C

Potential Research Applications & Signaling Pathways

Given that this compound is an analog of 1233A, a known HMG-CoA synthase inhibitor, its primary research application lies in the study of cholesterol biosynthesis and related metabolic pathways.[2] HMG-CoA synthase is a key enzyme in the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids.

Potential Investigated Signaling Pathway:

The logical signaling pathway to investigate for this compound is its inhibitory effect on the mevalonate pathway via the inhibition of HMG-CoA synthase. This would lead to a reduction in the synthesis of mevalonate, a crucial precursor for cholesterol and other non-sterol isoprenoids.

Mevalonate Pathway Inhibition by this compound Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol & Isoprenoids Cholesterol & Isoprenoids Mevalonate->Cholesterol & Isoprenoids This compound This compound HMG-CoA Synthase HMG-CoA Synthase This compound->HMG-CoA Synthase Inhibition

Caption: Inhibition of HMG-CoA synthase by this compound in the mevalonate pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activity of this compound. These are generalized protocols and may require optimization based on the specific cell lines or experimental conditions used.

In Vitro HMG-CoA Synthase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on HMG-CoA synthase activity.

Workflow for HMG-CoA Synthase Inhibition Assay:

HMG-CoA Synthase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrates (Acetyl-CoA, Acetoacetyl-CoA), and Enzyme (HMG-CoA Synthase) mix_reagents Mix Assay Buffer, Substrates, and this compound/Vehicle in a 96-well plate prep_reagents->mix_reagents prep_this compound Prepare Serial Dilutions of this compound prep_this compound->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Initiate Reaction by Adding HMG-CoA Synthase pre_incubate->start_reaction measure_absorbance Measure Decrease in Absorbance at 340 nm (NADPH consumption) over time start_reaction->measure_absorbance calculate_rate Calculate the Rate of NADPH Consumption measure_absorbance->calculate_rate plot_data Plot % Inhibition vs. This compound Concentration calculate_rate->plot_data determine_ic50 Determine the IC50 Value plot_data->determine_ic50

Caption: Workflow for determining HMG-CoA synthase inhibition by this compound.

Materials:

  • Purified HMG-CoA synthase

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 5 mM DTT)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • Acetyl-CoA and Acetoacetyl-CoA solution

    • This compound dilution or vehicle control (DMSO)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified HMG-CoA synthase to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain, such as Fusarium oxysporum.

Workflow for Antifungal Susceptibility Testing:

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_fungus Prepare Fungal Inoculum (e.g., Fusarium oxysporum) inoculate_plate Inoculate a 96-well plate containing this compound dilutions with the fungal suspension prep_fungus->inoculate_plate prep_this compound Prepare Serial Dilutions of this compound in Growth Medium prep_this compound->inoculate_plate incubate_plate Incubate at appropriate temperature (e.g., 28°C) for 48-72 hours inoculate_plate->incubate_plate read_results Visually inspect for fungal growth or measure optical density at 600 nm incubate_plate->read_results determine_mic Determine the MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for determining the antifungal activity of this compound.

Materials:

  • Fusarium oxysporum or other target fungal strain

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (optional, for OD measurements)

Procedure:

  • Prepare a standardized inoculum of the fungal strain in the growth medium.

  • Prepare serial twofold dilutions of this compound in the growth medium in a 96-well plate. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Inoculate each well (except the negative control) with the fungal suspension.

  • Incubate the plate at an optimal temperature for fungal growth (e.g., 28°C) for 48 to 72 hours.

  • After incubation, visually inspect the wells for turbidity (indicating fungal growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify fungal growth.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: HMG-CoA Synthase Inhibition by this compound

This compound Concentration (µM)% Inhibition (Mean ± SD)
0.1
1
10
50
100
IC50 (µM)

Table 2: Antifungal Activity of this compound against Fusarium oxysporum

This compound Concentration (µg/mL)Growth (OD600) (Mean ± SD)% Inhibition
0 (Control)0
1
5
10
25
50
100
MIC (µg/mL)

Disclaimer: This document is for informational and research purposes only and is not intended as a substitute for professional scientific guidance. All experiments should be conducted in a safe and appropriate laboratory setting, following all institutional and national guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 1233B in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of compound 1233B in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a fungal metabolite identified as an open-ring derivative of the HMG-CoA synthase inhibitor, L-659,699 (hymeglusin).[1] Its chemical name is 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid.[2] The structure of this compound contains multiple functional groups, including two carboxylic acids, a secondary alcohol, a primary alcohol, and a conjugated diene system. These functional groups can be susceptible to degradation in aqueous environments, potentially impacting the compound's purity, potency, and overall experimental reproducibility.

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

A2: While specific degradation pathways for this compound have not been extensively reported in the literature, based on its chemical structure, several potential degradation routes can be anticipated:

  • Oxidation: The conjugated diene system and secondary alcohol are susceptible to oxidation. This can be accelerated by the presence of light, oxygen, and metal ions.

  • Isomerization: The double bonds in the polyene chain may undergo cis-trans isomerization, particularly when exposed to light or heat.

  • Esterification: The carboxylic acid groups may react with alcohol solvents or co-solutes to form esters, especially under acidic conditions.

  • Lactonization: Intramolecular esterification between a carboxylic acid and a hydroxyl group could lead to the formation of a lactone ring, although this is more likely under specific pH and temperature conditions.

Q3: How should I prepare and store aqueous stock solutions of this compound?

Recommended Storage Conditions:

Solution TypeStorage TemperatureDurationSpecial Precautions
Solid Compound-20°CLong-termStore in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).
Organic Stock Solution (e.g., DMSO)-20°C or -80°CShort to medium-termAliquot to avoid repeated freeze-thaw cycles. Use light-resistant vials. A DMSO solution of the related compound hymeglusin (1 mg/mL) is reported to be stable for one month at -20°C.[3]
Aqueous Working Solution2-8°CFor immediate usePrepare fresh for each experiment and protect from light.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.

Problem 1: Inconsistent or lower-than-expected biological activity in my cell-based assay.

  • Possible Cause: Degradation of this compound in the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before adding to the cells. Avoid storing the compound in aqueous media for extended periods.

    • Minimize Light Exposure: Protect your plates and solutions from light as much as possible, as the conjugated diene system may be photosensitive.

    • pH and Temperature Control: Ensure the pH and temperature of your incubation conditions are stable and within the recommended range for your cell line. Extreme pH values can accelerate degradation.

    • Control Experiment: Include a positive control with a known stable compound to ensure the assay itself is performing correctly.

    • Analytical Verification: If possible, analyze the concentration of this compound in your culture medium over the time course of your experiment using a stability-indicating method like HPLC-UV to assess its stability under your specific experimental conditions.

Problem 2: I observe multiple peaks when analyzing my this compound sample by HPLC.

  • Possible Cause: The presence of impurities from synthesis or degradation products.

  • Troubleshooting Steps:

    • Check the Purity of the Starting Material: If possible, obtain a certificate of analysis for your batch of this compound to confirm its initial purity.

    • Proper Sample Preparation: Ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase to avoid precipitation and peak distortion.

    • Forced Degradation Study: To identify which peaks are potential degradants, you can perform a forced degradation study. This involves subjecting a sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyzing the resulting chromatograms. This can help to distinguish impurities from degradation products.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain mass information for the unknown peaks, which can aid in their identification as isomers or degradation products.

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Working Solutions of this compound

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of solid this compound.

    • Dissolve it in a minimal amount of a compatible, anhydrous organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in light-protected, airtight vials.

    • Store at -20°C or -80°C.

  • Preparation of Aqueous Working Solution:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Perform serial dilutions of the stock solution into your final aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically <0.5%).

    • Use the freshly prepared aqueous working solution immediately.

Protocol 2: A Generic HPLC-UV Method for Assessing the Stability of this compound

This is a starting point for developing a stability-indicating method. Optimization will likely be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a gradient of 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. The exact gradient should be optimized to achieve good separation of the parent peak from any degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The conjugated diene system in this compound is expected to have a UV absorbance maximum. Scan for the optimal wavelength using a photodiode array (PDA) detector, likely in the range of 230-280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, metal ions Isomerization Isomerization This compound->Isomerization light, heat Lactonization Lactonization This compound->Lactonization H+, heat Oxidized Products Oxidized Products Oxidation->Oxidized Products Geometric Isomers Geometric Isomers Isomerization->Geometric Isomers Lactone Derivatives Lactone Derivatives Lactonization->Lactone Derivatives

Caption: A diagram illustrating potential degradation pathways for this compound in aqueous solutions.

Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., in DMSO) prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep_working->stress_conditions hplc_analysis Analyze by HPLC-UV/MS prep_working->hplc_analysis Time-point Sampling stress_conditions->hplc_analysis data_analysis Quantify Peak Areas and Identify Degradants hplc_analysis->data_analysis

Caption: A workflow diagram for assessing the stability of this compound in aqueous solutions.

References

Technical Support Center: Optimizing 1233B Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of the fungal metabolite 1233B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a fungal metabolite that is the hydroxy-acid (open-ring) derivative of the antibiotic hymeglusin (also known as 1233A, F-244, or L-659,699).[1][2][3] It is primarily isolated from fungi of the genus Scopulariopsis, particularly Scopulariopsis brevicaulis.[1][4]

Q2: What are the key chemical properties of this compound relevant to extraction?

A2: Understanding the chemical properties of this compound is crucial for designing an effective extraction and purification strategy.

PropertyDescriptionCitation(s)
Appearance Off-white solid[1]
Molecular Weight 342.4 g/mol [1]
Solubility Soluble in DMSO, ethanol, and methanol. Insoluble in water.[1][3]
Stability Stable for at least 3 years when stored at -20°C. A DMSO solution (1 mg/mL) is stable for one month at -20°C.[1][3]

Q3: What is the biosynthetic pathway of this compound?

A3: this compound is a derivative of hymeglusin, a fungal polyketide.[5] The biosynthesis of hymeglusin involves a highly reducing polyketide synthase (HR-PKS) and a non-ribosomal peptide synthetase (NRPS).[5][6] The biosynthetic gene cluster for a related compound, scopularide A, in Scopulariopsis brevicaulis includes a PKS, an NRPS, a CoA ligase, an acyltransferase, and a transcription factor.[6] The formation of the characteristic β-lactone ring in hymeglusin is catalyzed by the ketosynthase (KS) domain of the HR-PKS.[5] this compound is the resulting compound when this β-lactone ring is opened.[7]

Hymeglusin_Biosynthesis_Pathway Primary_Metabolites Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA, Amino Acids) HR_PKS Highly Reducing Polyketide Synthase (HR-PKS) Primary_Metabolites->HR_PKS NRPS Non-Ribosomal Peptide Synthetase (NRPS) Primary_Metabolites->NRPS Polyketide_Chain Polyketide Chain HR_PKS->Polyketide_Chain Peptide_Moiety Peptide Moiety NRPS->Peptide_Moiety Hymeglusin_Precursor Hymeglusin Precursor Polyketide_Chain->Hymeglusin_Precursor Peptide_Moiety->Hymeglusin_Precursor Hymeglusin Hymeglusin (1233A) (β-lactone ring) Hymeglusin_Precursor->Hymeglusin This compound This compound (Open-ring hydroxy-acid) Hymeglusin->this compound Hydrolysis Hydrolysis Hydrolysis (Ring Opening)

Simplified biosynthesis of this compound from primary metabolites.

Troubleshooting Guide

This guide addresses common issues that may arise during the fermentation, extraction, and purification of this compound.

Problem 1: Low or No Yield of this compound in Fungal Culture

Possible Cause Troubleshooting Step Rationale Citation(s)
Suboptimal Fermentation Medium Vary carbon and nitrogen sources. Test different concentrations of glucose, yeast extract, and peptone.The production of secondary metabolites is highly dependent on the nutrient composition of the medium.[8]
Incorrect pH of the Medium Optimize the initial pH of the culture medium. For S. brevicaulis spore production, a pH of 10-11 was found to be optimal.pH significantly affects fungal growth and enzyme activity, which are crucial for secondary metabolite production.[9]
Inappropriate Fermentation Temperature Test a range of incubation temperatures. For scopularide A production by S. brevicaulis, 28°C was used.Temperature is a critical parameter for fungal growth and metabolic activity.[8]
Insufficient Aeration Optimize the agitation speed and the volume of medium in the flask to ensure adequate oxygen supply for aerobic fungi.Oxygen availability can be a limiting factor in fungal fermentation and secondary metabolite production.[8]
Inadequate Inoculum Standardize the inoculum preparation, including the age and concentration of spores or mycelia.The quality and quantity of the initial inoculum can significantly impact the fermentation outcome.[8]

Problem 2: Difficulty in Extracting this compound from the Fungal Biomass/Broth

Possible Cause Troubleshooting Step Rationale Citation(s)
Inefficient Cell Lysis Employ mechanical disruption methods such as sonication or grinding with liquid nitrogen before solvent extraction.The fungal cell wall can be robust, hindering the release of intracellular metabolites.
Inappropriate Extraction Solvent Since this compound is soluble in methanol, ethanol, and DMSO, use these solvents for extraction. Ethyl acetate has been used for related compounds from Scopulariopsis.The choice of solvent is critical for efficiently solubilizing the target compound.[1][4]
Degradation of this compound during Extraction Avoid high temperatures and extreme pH conditions during extraction. The stability of similar compounds can be affected by the extraction method.This compound may be sensitive to heat and pH, leading to degradation and lower yields.[10][11]

Problem 3: Co-purification of Impurities with this compound

Possible Cause Troubleshooting Step Rationale Citation(s)
Insufficient Chromatographic Resolution Optimize the mobile phase composition and gradient in HPLC. Consider using different stationary phases (e.g., C18, PFP).Achieving good separation between this compound and other fungal metabolites is key to obtaining a pure product.[12]
Presence of Structurally Similar Compounds Employ multi-step purification protocols, such as a combination of different chromatographic techniques (e.g., silica gel chromatography followed by HPLC).Fungal extracts often contain a complex mixture of related compounds that can be difficult to separate.
Sample Overload on Chromatographic Column Reduce the amount of crude extract loaded onto the column.Overloading the column can lead to poor separation and co-elution of impurities.

Experimental Protocols

Protocol 1: General Fermentation of Scopulariopsis brevicaulis

This protocol is a starting point and should be optimized for this compound production.

  • Inoculum Preparation:

    • Grow S. brevicaulis on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C until sporulation.

    • Prepare a conidial suspension by flooding the plate with sterile saline solution containing 0.1% Tween 80 and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Inoculate a liquid medium (e.g., Yeast Malt Peptone with 30 g/L NaCl and a specific glucose concentration) with the conidial suspension to a final concentration of approximately 3.4 x 10^5 conidia/mL.[8]

    • Incubate the culture in a shaker at 28-30°C with agitation (e.g., 120-200 rpm) for a predetermined period (e.g., up to 14 days).[8]

    • Monitor the fermentation by measuring biomass and pH, and by analyzing samples for this compound production at regular intervals.

General workflow for the fermentation of Scopulariopsis brevicaulis.

Protocol 2: Extraction and Partial Purification of this compound

This protocol is a general guide based on the extraction of similar fungal metabolites.

  • Harvesting:

    • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction:

    • Lyophilize (freeze-dry) the mycelium to remove water.

    • Extract the dried mycelium and the culture filtrate separately with a suitable organic solvent such as methanol or ethyl acetate.[4] Perform the extraction multiple times to ensure complete recovery.

    • Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Partial Purification:

    • The resulting crude extract can be subjected to preliminary purification using techniques like silica gel column chromatography.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.

    • Collect the fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC).

Extraction_Purification_Workflow Start Fungal Culture Harvest Harvest Mycelium and Broth Start->Harvest Separate Separate Mycelium and Broth Harvest->Separate Extract_Mycelium Extract Mycelium (e.g., Methanol) Separate->Extract_Mycelium Extract_Broth Extract Broth (e.g., Ethyl Acetate) Separate->Extract_Broth Combine_Extracts Combine and Evaporate Organic Extracts Extract_Mycelium->Combine_Extracts Extract_Broth->Combine_Extracts Crude_Extract Crude this compound Extract Combine_Extracts->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Fractions Collect and Analyze Fractions Purification->Fractions Pure_this compound Purified this compound Fractions->Pure_this compound

General workflow for the extraction and purification of this compound.

Protocol 3: Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common method for the quantification of secondary metabolites.

  • Sample Preparation:

    • Dissolve a known amount of the crude or partially purified extract in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol.

    • Detection: UV detector (if this compound has a chromophore) or a mass spectrometer (LC-MS) for more sensitive and specific detection.

    • Quantification: Create a calibration curve using a purified standard of this compound of known concentrations.

This technical support center provides a foundation for optimizing the extraction of this compound. Researchers are encouraged to adapt and refine these protocols based on their specific experimental setup and objectives.

References

Technical Support Center: 1233B Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1233B antibacterial assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected spectrum of activity for compound this compound?

Currently, there is no publicly available information detailing the specific antibacterial spectrum of a compound designated "this compound." General antibacterial assays should be conducted against a broad panel of Gram-positive and Gram-negative bacteria to determine its spectrum of activity.

Q2: What are the standard starting concentrations for testing compound this compound?

Without prior data, a common starting point for a novel compound is to test a wide range of concentrations, often in a serial dilution format (e.g., from 256 µg/mL down to 0.25 µg/mL) to determine the Minimum Inhibitory Concentration (MIC).[1][2]

Q3: How should I prepare compound this compound for testing?

The solubility of compound this compound is not specified in available resources. It is crucial to determine the appropriate solvent for your compound that is also compatible with your assay system and non-toxic to the bacteria at the concentrations used. Dimethyl sulfoxide (DMSO) is a common solvent for many compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibitory effects on bacterial growth.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your antibacterial assays.

Problem 1: No bacterial growth in the positive control wells/plates.

Possible Causes & Solutions:

CauseSolution
Inactive or non-viable bacterial inoculum Ensure you are using a fresh, pure culture of the test organism.[3] Streak the inoculum onto an appropriate agar plate to confirm viability and purity before starting the assay.
Improperly prepared culture medium Verify the composition and pH of your growth medium.[3] Ensure all components are correctly measured and sterilized.
Incorrect incubation conditions Double-check that the incubator temperature, humidity, and atmospheric conditions (e.g., CO2 for fastidious organisms) are optimal for the specific bacterial strain.[3]
Residual detergents or inhibitors on glassware/plasticware Ensure all labware is thoroughly rinsed with sterile, distilled water to remove any residues.
Problem 2: Inconsistent or non-reproducible results between experiments.

Possible Causes & Solutions:

CauseSolution
Variable inoculum density Standardize your inoculum preparation. The most common method is to adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[4]
Inconsistent antibiotic concentration Ensure accurate and consistent preparation of your compound stock solutions and serial dilutions. Use calibrated pipettes and perform dilutions carefully.
Variations in testing methodology Adhere strictly to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) to minimize variability.[5]
Genetic or phenotypic variation in bacterial strains Use well-characterized reference strains (e.g., from ATCC) and minimize the number of passages of your working cultures to prevent genetic drift.[3]
Problem 3: False positive results (inhibition observed where none is expected).

Possible Causes & Solutions:

CauseSolution
Solvent toxicity Run a solvent control by adding the same concentration of the solvent used to dissolve your compound to wells/plates without the compound. If inhibition is observed, a lower, non-toxic solvent concentration must be used.
Contamination of reagents or media Use aseptic techniques throughout your experiment to prevent contamination.[3][6] Visually inspect media and reagents for any signs of contamination before use.[7]
Cross-contamination between wells/plates Be careful to avoid cross-contamination when inoculating or adding reagents to your assay plates.
Natural products in extracts interfering with the assay If testing natural product extracts, be aware that some components can interfere with readout methods (e.g., colorimetric assays).[8]
Problem 4: False negative results (no inhibition observed when it is expected).

Possible Causes & Solutions:

CauseSolution
Compound instability Ensure your compound is stable under the assay conditions (e.g., temperature, pH, light exposure).
High inoculum density An overly dense bacterial inoculum can overwhelm the effect of the antibacterial agent.[9] Ensure your inoculum is standardized to a 0.5 McFarland standard.
Inappropriate assay method for the compound The chosen assay may not be suitable for your compound. For example, large molecules may not diffuse well in agar-based assays.[10] Consider alternative methods like broth microdilution.
Bacterial resistance mechanisms The test organism may possess intrinsic or acquired resistance mechanisms to your compound.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[1][2]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Compound this compound stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[11] This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compound: Prepare a serial two-fold dilution of compound this compound in the microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: A well containing only the growth medium and the bacterial inoculum.

    • Negative Control: A well containing only the growth medium.

    • Solvent Control: A well containing the growth medium, bacterial inoculum, and the highest concentration of the solvent used.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test organism (usually 35-37°C) for 16-20 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[4]

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method used to determine the susceptibility of bacteria to different antimicrobial agents.[13][14]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in logarithmic growth phase

  • Paper disks impregnated with a known concentration of compound this compound

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[11]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[13] Swab the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[13]

  • Application of Disks: Using sterile forceps, place the paper disks impregnated with compound this compound onto the surface of the agar.[14] Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at the optimal temperature for the test organism for 16-24 hours.[15]

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.[14] The size of the zone is proportional to the susceptibility of the organism to the compound. Interpretation of susceptible, intermediate, or resistant requires established breakpoints, which are not available for novel compounds.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_compound Prepare Compound Stock start->prep_compound prep_media Prepare Media start->prep_media standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize dilute Serial Dilution of Compound prep_compound->dilute prep_media->standardize prep_media->dilute inoculate Inoculate Plates/Wells standardize->inoculate dilute->inoculate incubate Incubate inoculate->incubate read_results Read Results (e.g., MIC, Zone Diameter) incubate->read_results analyze Analyze Data read_results->analyze end End analyze->end

Caption: General workflow for antibacterial susceptibility testing.

Troubleshooting_Logic cluster_solutions1 Solutions for Inconsistency cluster_solutions2 Solutions for No Growth start Inconsistent Results? check_inoculum Check Inoculum Standardization (0.5 McFarland) start->check_inoculum check_reagents Verify Reagent Preparation (Compound, Media) start->check_reagents check_protocol Review Protocol Adherence start->check_protocol solution_inoculum Re-standardize Inoculum check_inoculum->solution_inoculum solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents solution_protocol Follow Standardized Protocol check_protocol->solution_protocol no_growth No Growth in Positive Control? check_viability Confirm Inoculum Viability no_growth->check_viability check_media_prep Verify Media Preparation & pH no_growth->check_media_prep check_incubation Check Incubation Conditions no_growth->check_incubation solution_viability Use Fresh Culture check_viability->solution_viability solution_media Remake Media check_media_prep->solution_media solution_incubation Adjust Incubator Settings check_incubation->solution_incubation

Caption: Troubleshooting logic for common assay problems.

Antibacterial_Mechanisms cluster_targets Bacterial Cell Targets compound Antibacterial Compound (e.g., this compound) cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synth Protein Synthesis (Ribosomes) compound->protein_synth Inhibition nucleic_acid Nucleic Acid Synthesis (DNA/RNA) compound->nucleic_acid Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption metabolic Metabolic Pathways (e.g., Folate Synthesis) compound->metabolic Inhibition

Caption: Common mechanisms of action for antibacterial compounds.[16]

References

Technical Support Center: Overcoming Low Solubility of 1233B In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1233B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is the hydroxy-acid derivative of the antibiotic 1233A. It is an off-white solid with the molecular formula C18H30O6 and a molecular weight of 342.4 g/mol . It is known to have antibacterial properties.

Q2: What is the primary challenge when using this compound in vitro?

The main challenge is its low solubility in aqueous solutions, such as cell culture media. This can lead to precipitation, making it difficult to achieve and maintain the desired concentration for experiments, which can ultimately affect the reproducibility and reliability of results.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] this compound is also reported to be soluble in ethanol and methanol.[1] For cell culture applications, sterile, cell culture-grade DMSO should be used.

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. While tolerance can be cell-line dependent, a general guideline is to not exceed a final DMSO concentration of 0.5%.[2][3] Ideally, the concentration should be kept at or below 0.1% to minimize any potential off-target effects of the solvent.[4][5] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: How can I prevent my this compound from precipitating when I add it to the cell culture medium?

Precipitation often occurs when a concentrated DMSO stock is rapidly diluted into an aqueous medium. To mitigate this, a stepwise dilution approach is recommended. Instead of adding the stock solution directly to the full volume of your culture medium, you can first dilute the stock into a smaller volume of pre-warmed medium with gentle mixing, and then add this intermediate dilution to the final volume.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate formation in cell culture medium after adding this compound. - Low Aqueous Solubility: this compound is inherently hydrophobic and prone to precipitation in aqueous solutions. - High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture medium. - Rapid Dilution: Adding a concentrated DMSO stock directly to the full volume of aqueous medium can cause the compound to crash out of solution. - Temperature Shock: Adding a cold stock solution to warm media can decrease solubility.- Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your specific cell line (see protocol below). Prepare a more dilute stock solution if necessary to keep the final DMSO concentration within a safe range. - Stepwise Dilution: Instead of a single dilution, perform a serial dilution of the this compound stock in pre-warmed cell culture medium. - Gentle Agitation: When adding the this compound solution to the culture medium, do so slowly while gently swirling the flask or plate to ensure rapid and uniform mixing. - Pre-warm Solutions: Allow the this compound stock solution to equilibrate to room temperature before adding it to pre-warmed (e.g., 37°C) cell culture medium.
Inconsistent or unexpected experimental results. - Inaccurate Concentration: Precipitation may lead to a lower effective concentration of this compound in solution than intended. - DMSO Toxicity: The final DMSO concentration may be too high for your cells, leading to off-target effects or cytotoxicity.- Visually Inspect for Precipitation: Before treating your cells, carefully inspect the medium for any signs of precipitation. If observed, the preparation protocol should be re-evaluated. - Perform a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. - Determine IC50 of DMSO: If you suspect DMSO toxicity, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of DMSO on your cell line's viability.
Difficulty dissolving the this compound powder in DMSO. - Insufficient Solvent: The volume of DMSO may be too low for the amount of this compound powder. - Low Temperature: DMSO can solidify at temperatures below 18.5°C (65.3°F).- Increase Solvent Volume: Add a small amount of additional DMSO and vortex until the solid is completely dissolved. - Gentle Warming: If the DMSO is cold, warm the vial in a 37°C water bath for a few minutes to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 342.4 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 342.4 g/mol = 3.424 mg

  • Weigh the this compound: Carefully weigh 3.424 mg of this compound powder into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Maximum Tolerated DMSO Concentration

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Sterile, cell culture-grade DMSO

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate for 24 hours to allow for cell attachment.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium. A typical range to test would be from 0.05% to 2.0% (v/v). Also, include a "medium only" control (0% DMSO).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for a period that is relevant to your planned experiments with this compound (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that results in ≥95% cell viability is generally considered safe for your experiments.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
Water / Cell Culture MediaLowGeneral knowledge for hydrophobic compounds

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Final DMSO ConcentrationPotential Effect on CellsRecommendation
≤ 0.1% Minimal to no cytotoxicity for most cell lines.Highly Recommended for minimizing solvent-induced artifacts.
0.1% - 0.5% Generally well-tolerated by many robust cell lines, but may cause stress to more sensitive or primary cells.Acceptable , but a vehicle control is essential. Cell line-specific tolerance should be confirmed.
> 0.5% Increased risk of cytotoxicity, altered gene expression, and other off-target effects.Not Recommended unless absolutely necessary and validated for your specific cell line and assay.

Signaling Pathway and Experimental Workflow

Signaling Pathway: Inhibition of HMG-CoA Synthase

This compound is the hydroxy-acid of antibiotic 1233A. 1233A has been shown to be an inhibitor of 3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) synthase, a key enzyme in the mevalonate pathway which is crucial for the synthesis of cholesterol and other isoprenoids. The beta-lactone ring of 1233A is thought to be opened by an active site cysteine residue in the enzyme, leading to irreversible inhibition.

Caption: Inhibition of HMG-CoA Synthase by this compound.

Experimental Workflow: Preparing this compound for In Vitro Cell-Based Assays

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot and Store at -20°C/-80°C vortex->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw prewarm 6. Pre-warm Cell Culture Medium thaw->prewarm dilute 7. Serially Dilute Stock in Medium prewarm->dilute mix 8. Gentle Mixing dilute->mix add_to_cells 9. Add Working Solution to Cells mix->add_to_cells incubate 10. Incubate for Desired Time add_to_cells->incubate assay 11. Perform Downstream Assay incubate->assay

Caption: Workflow for this compound solution preparation and cell treatment.

References

Technical Support Center: Degradation and Identification of Compound 1233B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific degradation products of 1233B is limited. This guide provides a comprehensive framework based on industry best practices and regulatory guidelines for the stability testing and degradation product analysis of a hypothetical compound, referred to as "Compound X (e.g., this compound)."

Frequently Asked Questions (FAQs)

Q1: What are degradation products and why are they important in drug development?

A1: Degradation products are impurities that result from chemical changes in a drug substance or drug product over time due to environmental factors such as light, temperature, humidity, or reaction with other components in the formulation.[1][2] Identifying and quantifying these products is critical for ensuring the safety, efficacy, and quality of a pharmaceutical product.[1][3][4] Regulatory agencies like the ICH and FDA have strict guidelines for the identification and control of impurities.[3][5]

Q2: Where can I find information on the expected degradation pathways for Compound X?

A2: For a novel or proprietary compound like this compound, specific degradation pathways may not be publicly documented. The initial step would be to perform forced degradation studies, which are designed to intentionally degrade the compound under stressed conditions to predict its degradation pathways and identify potential degradation products.[6][7][8]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Forced degradation studies typically expose the drug substance to a variety of stress conditions to evaluate its intrinsic stability.[8] According to ICH guidelines, these conditions generally include:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1N HCl).

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1N NaOH).

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the sample at elevated temperatures (e.g., 40-80°C).

  • Photostability: Exposing the sample to a combination of UV and visible light.[8][9]

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve a level of degradation that is sufficient for the detection and characterization of degradation products without completely destroying the parent molecule. A target degradation of 5-20% is generally recommended.[6][7]

Troubleshooting Guides

Problem: No degradation is observed under standard stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions.

  • Solution:

    • Increase the severity of the stress conditions. For thermal stress, increase the temperature. For hydrolytic stress, increase the concentration of the acid or base, or increase the temperature.

    • Extend the duration of the stress exposure.

    • Ensure that the compound is adequately dissolved in the stress medium to allow for reaction.

Problem: The mass balance in my stability study is below 95%.

  • Possible Cause 1: Not all degradation products are being detected by the analytical method.

  • Solution 1:

    • Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from all degradation products.

    • Use a universal detection method, such as mass spectrometry (MS), in addition to UV detection, as some degradation products may lack a UV chromophore.

    • Check for the formation of volatile or insoluble degradation products that may not be captured by standard chromatographic methods.

  • Possible Cause 2: The response factor of the degradation products is different from the parent compound.

  • Solution 2:

    • Isolate and synthesize the major degradation products to determine their individual response factors.

    • If isolation is not feasible, use relative response factors estimated from structurally similar compounds or through computational methods.

Problem: I am observing an unknown peak in my chromatogram.

  • Possible Cause: A new, uncharacterized degradation product has formed.

  • Solution:

    • Follow a systematic approach to identify the unknown peak. This typically involves determining its molecular weight using LC-MS.

    • Perform fragmentation studies (MS/MS) to gain structural information.

    • If necessary, isolate the impurity using preparative HPLC for structural elucidation by techniques like NMR.[10][11]

Data Presentation

Table 1: Hypothetical Stability Study Data for Compound X

Stress ConditionDurationAssay of Compound X (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
0.1N HCl24 hours92.54.81.56.398.8
0.1N NaOH24 hours88.17.22.910.198.2
3% H₂O₂48 hours95.32.11.13.298.5
60°C7 days98.20.90.51.499.6
Photostability1.2 million lux hours96.71.80.92.799.4

Experimental Protocols

Protocol 1: Forced Degradation Study of Compound X

  • Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store in the dark at room temperature for 48 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Store a solid sample of Compound X in an oven at 60°C for 7 days.

    • Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photostability:

    • Expose a solid sample of Compound X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Identification of an Unknown Degradation Product

  • LC-MS Analysis: Analyze the stressed sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system to determine the accurate mass of the unknown impurity.

  • Molecular Formula Generation: Use the accurate mass to generate a list of possible elemental compositions.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the unknown impurity to obtain fragmentation patterns.

  • Structural Elucidation: Interpret the fragmentation data to propose a chemical structure for the degradation product. Compare the fragmentation pattern with that of the parent compound to identify the site of modification.

  • (Optional) Isolation and NMR: If the structure cannot be definitively determined by MS, isolate the impurity using preparative HPLC. Analyze the isolated compound by Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation.[10]

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base Base Hydrolysis Base->HPLC Analyze Oxidation Oxidation Oxidation->HPLC Analyze Thermal Thermal Thermal->HPLC Analyze Photo Photostability Photo->HPLC Analyze Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Impurity_Profile Impurity Profiling Mass_Balance->Impurity_Profile Pathway Degradation Pathway Elucidation Impurity_Profile->Pathway Method_Validation Stability-Indicating Method Validation Impurity_Profile->Method_Validation Drug_Substance Drug Substance (e.g., this compound) Drug_Substance->Acid Expose to Drug_Substance->Base Expose to Drug_Substance->Oxidation Expose to Drug_Substance->Thermal Expose to Drug_Substance->Photo Expose to

Caption: Workflow for a forced degradation study.

Unknown_Impurity_Identification Start Unknown Peak Detected in Chromatogram LCMS Perform High-Resolution LC-MS Analysis Start->LCMS AccurateMass Determine Accurate Mass and Molecular Formula LCMS->AccurateMass MSMS Perform MS/MS Fragmentation Analysis AccurateMass->MSMS ProposeStructure Propose Putative Structure MSMS->ProposeStructure Decision Structure Confirmed? ProposeStructure->Decision Isolate Isolate Impurity via Preparative HPLC Decision->Isolate No FinalStructure Final Structure Elucidation Decision->FinalStructure Yes NMR Perform NMR Spectroscopy Isolate->NMR NMR->FinalStructure

Caption: Decision tree for unknown impurity identification.

References

Technical Support Center: Purification of 1233B Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1233B samples. The information is presented in a question-and-answer format to directly address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an antibacterial and antibiotic secondary metabolite isolated from the fungus Scopulariopsis sp.[1] It is the hydroxy-acid form of the antibiotic 1233A. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO, ethanol, and methanol
Purity (Commercial) ≥95% (as determined by HPLC)[1]

Q2: What are the likely impurities in a crude this compound sample?

While specific impurities for this compound are not extensively documented in publicly available literature, typical impurities in fungal secondary metabolite extractions can include:

  • Structurally related compounds: Analogs of this compound or biosynthetic precursors.

  • Other secondary metabolites: Scopulariopsis species are known to produce a variety of secondary metabolites.

  • Media components: Residual components from the fungal growth medium.

  • Pigments: Fungal cultures can produce pigments that may be co-extracted.

  • Lipids and fatty acids: These are common cellular components that can be co-extracted.

Q3: What is the general workflow for purifying this compound?

A general workflow for the purification of fungal secondary metabolites like this compound involves initial extraction from the fermentation broth followed by one or more chromatographic steps. A typical sequence is as follows:

  • Solvent Extraction: Extraction of the fungal culture filtrate or mycelium with an organic solvent such as ethyl acetate or methanol.

  • Solvent Partitioning: Liquid-liquid extraction to separate compounds based on their polarity.

  • Column Chromatography: Initial purification using normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final polishing step to achieve high purity.

Below is a diagram illustrating this general purification workflow.

PurificationWorkflow Start Crude this compound Sample (from Fungal Culture) SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Start->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration ColumnChromatography Column Chromatography (e.g., Silica Gel or C18) Concentration->ColumnChromatography FractionCollection Fraction Collection and Activity/Purity Analysis ColumnChromatography->FractionCollection PrepHPLC Preparative HPLC (Reverse-Phase) FractionCollection->PrepHPLC Pool Active/Pure Fractions FinalProduct High-Purity this compound PrepHPLC->FinalProduct

A generalized workflow for the purification of this compound.

Troubleshooting Guide

Problem 1: Low yield of this compound after initial solvent extraction.

Possible Cause Suggested Solution
Incomplete extraction from culture - Ensure thorough mixing of the culture broth/mycelium with the solvent. - Perform multiple extractions (e.g., 3 times) and pool the organic layers. - Consider adjusting the pH of the aqueous phase to ensure this compound (an acid) is in its non-ionized, more organic-soluble form.
Degradation of this compound - Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction and concentration. - Use a rotary evaporator at a moderate temperature to remove the solvent.
Incorrect solvent choice - While ethyl acetate and methanol are commonly used, the optimal solvent may vary. - Test different solvents of varying polarities (e.g., dichloromethane, butanol) on a small scale to determine the most efficient one for extraction.

Problem 2: Poor separation of this compound from impurities during column chromatography.

Possible Cause Suggested Solution
Inappropriate stationary phase - If using normal-phase (silica gel) chromatography and impurities are very polar, they may not separate well. Consider switching to reverse-phase (C18) chromatography. - Conversely, if using reverse-phase and impurities are very non-polar, a normal-phase column might provide better separation.
Suboptimal mobile phase - For normal-phase chromatography, adjust the polarity of the solvent system (e.g., by varying the ratio of hexane to ethyl acetate). - For reverse-phase chromatography, modify the gradient of the aqueous and organic solvents (e.g., water and acetonitrile or methanol). Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape for acidic compounds like this compound.
Column overloading - Do not load too much crude extract onto the column. This can lead to broad peaks and poor resolution. As a general rule, the sample load should be 1-5% of the stationary phase weight.

Problem 3: Co-elution of impurities with this compound during preparative HPLC.

Possible Cause Suggested Solution
Gradient is too steep - A shallow gradient will increase the run time but can significantly improve the resolution between closely eluting compounds.
Incorrect mobile phase modifier - The choice of acid modifier (e.g., trifluoroacetic acid vs. formic acid) can alter the selectivity of the separation. Experiment with different modifiers.
Different column chemistry needed - If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.

The logical relationship for troubleshooting poor HPLC separation is outlined in the diagram below.

HPLCTroubleshooting Start Poor Separation in Prep HPLC CheckGradient Is the gradient optimized? Start->CheckGradient AdjustGradient Try a shallower gradient CheckGradient->AdjustGradient No CheckModifier Is the mobile phase modifier optimal? CheckGradient->CheckModifier Yes AdjustGradient->Start ChangeModifier Test alternative acid modifiers (e.g., formic acid, acetic acid) CheckModifier->ChangeModifier No CheckColumn Is the column chemistry appropriate? CheckModifier->CheckColumn Yes ChangeModifier->Start ChangeColumn Select a column with different selectivity (e.g., Phenyl-Hexyl) CheckColumn->ChangeColumn No Success Improved Purity CheckColumn->Success Yes ChangeColumn->Start

Troubleshooting logic for preparative HPLC purification.

Experimental Protocols

General Protocol for Reverse-Phase Preparative HPLC of this compound

This protocol provides a starting point for the final purification of this compound. Optimization will likely be required.

1. Instrumentation:

  • Preparative HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas.

3. Sample Preparation:

  • Dissolve the partially purified this compound fraction from column chromatography in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of acetonitrile or methanol, then dilute with Mobile Phase A).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Detection Wavelength: Start with a broad spectrum scan (e.g., 200-400 nm) to determine the optimal wavelength for this compound detection. A wavelength around 210-230 nm is often a good starting point for polyketides.

  • Gradient:

    • Start with a shallow gradient, for example:

      • 0-5 min: 20% B

      • 5-45 min: 20% to 80% B (linear gradient)

      • 45-50 min: 80% to 100% B

      • 50-55 min: 100% B (column wash)

      • 55-60 min: Re-equilibrate to 20% B

  • Injection Volume: Varies with sample concentration and column size. Start with a small injection to scout the separation before scaling up.

5. Fraction Collection:

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the compound is not volatile).

This guide provides a foundation for improving the purity of this compound samples. For further assistance, it is recommended to consult literature on the purification of similar fungal polyketides.

References

Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available scientific literature or data specifically identifying an antibacterial compound designated "1233B." Therefore, this technical support center provides comprehensive troubleshooting guidance based on established principles of antimicrobial susceptibility testing for novel compounds. Researchers working with compound this compound should use this information as a general framework to design and troubleshoot their experiments, and they will need to determine the specific properties and optimal testing conditions for this compound empirically.

Frequently Asked Questions (FAQs)

This section addresses common questions and sources of variability encountered during antibacterial susceptibility testing.

Q1: What are the standard methods for determining the antibacterial activity of a new compound?

A1: The most common and standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent are broth microdilution and agar dilution.[1][2] These methods are considered the gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The disk diffusion method is another widely used technique, particularly for screening, which provides a qualitative assessment of susceptibility.[1]

Q2: What are the most common factors that lead to inconsistent MIC results?

A2: Inconsistent MIC values can arise from several experimental variables. Key factors include:

  • Inoculum Size: The density of the bacterial suspension is critical. A higher-than-standard inoculum can lead to a significant increase in the MIC, a phenomenon known as the "inoculum effect."[3]

  • Media Composition: The type of growth medium, its pH, and cation concentrations can significantly influence the activity of an antibacterial compound.[3]

  • Incubation Conditions: Strict control of incubation time, temperature, and atmosphere (e.g., CO2 levels) is essential for reproducible results.[3]

  • Compound Stability: The stability of the test compound in the experimental medium over the incubation period can affect its apparent activity.[3]

  • Reagent Quality: The quality and storage of reagents, including the compound itself and culture media components, are crucial.[3]

Q3: How much variability is considered acceptable in MIC testing?

A3: It is generally accepted that MIC results from reference methods can vary by one two-fold dilution.[4] However, some antimicrobial-organism combinations may exhibit even greater variability.[4] One study analyzing MIC variations across different laboratories found that the total variation could be around 1.3 two-fold dilutions for a 95% confidence interval.[5][6]

Q4: What is the "inoculum effect" and how might it affect experiments with a new compound like this compound?

A4: The inoculum effect is the observation of a significant increase in the MIC when a higher-than-standard bacterial concentration is used in the test.[3] This is a known issue with certain classes of antibiotics, such as β-lactams.[3] If you are observing inconsistent results with compound this compound, particularly higher MICs than expected, it is crucial to standardize and verify your inoculum preparation meticulously.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with compound this compound.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

Q: My MIC values for compound this compound vary significantly between experiments. What should I investigate?

A: High variability in MIC is a common challenge. Here is a step-by-step troubleshooting guide:

  • Standardize Inoculum Preparation: Ensure you are consistently preparing your bacterial inoculum to the correct density (typically 0.5 McFarland standard). Use a spectrophotometer to verify the turbidity.

  • Verify Media pH and Composition: Prepare or use a quality-controlled culture medium. The pH of the medium can affect the activity of your compound.

  • Assess Compound Stability: Compound this compound may be unstable in your culture medium or under specific incubation conditions. Consider performing a stability study of your compound in the test medium over the duration of the experiment.

  • Control Incubation Conditions: Use a calibrated incubator and ensure consistent incubation times and atmospheric conditions for all experiments.

Issue 2: No Zone of Inhibition in Disk Diffusion Assays

Q: I am not observing a zone of inhibition around the disk containing compound this compound. Does this mean my compound is inactive?

A: Not necessarily. A lack of a zone of inhibition in a disk diffusion assay can be due to several factors other than compound inactivity:

  • Poor Diffusion: The compound may have a high molecular weight or low solubility in the agar, preventing it from diffusing effectively.

  • Compound Instability: The compound might be degrading upon contact with the agar or under incubation conditions.

  • Incorrect Disk Preparation: Ensure the disks are properly impregnated with the correct concentration of the compound and are not expired.

  • Heavy Inoculum: An overly dense bacterial lawn can obscure or prevent the formation of an inhibition zone.

Consider using an alternative method like broth microdilution to confirm the activity of compound this compound.

Issue 3: "Skipped" Wells in Broth Microdilution Assay

Q: In my 96-well plate for the broth microdilution assay, I see growth in wells with higher concentrations of compound this compound, but no growth in some wells with lower concentrations. What could be the cause?

A: This phenomenon, known as "skipped wells," can be caused by:

  • Contamination: Contamination of individual wells can lead to unexpected growth.

  • Inadequate Mixing: Poor mixing of the bacterial inoculum or the compound dilutions can result in uneven cell distribution.

  • Compound Precipitation: The compound may be precipitating at higher concentrations, reducing its effective concentration in those wells. Visually inspect the wells for any precipitate.

  • Errors in Dilution: Pipetting errors during the serial dilution of the compound can lead to incorrect concentrations in some wells.

Repeat the assay with careful attention to aseptic technique, proper mixing, and accurate dilutions.

Data Presentation: Factors Influencing MIC Variability

The following table summarizes the impact of various experimental factors on MIC values.

FactorPotential Impact on MICRecommended Control Measures
Inoculum Density An increase in inoculum size can lead to a significant increase in MIC (Inoculum Effect).[3]Standardize inoculum to 0.5 McFarland. Verify with a spectrophotometer.
Growth Medium pH The pH of the medium can alter the charge and conformation of the compound, affecting its activity.Use a buffered medium and verify the pH before use.
Cation Concentration Divalent cations (e.g., Ca2+, Mg2+) can affect the activity of certain antimicrobial agents.Use cation-adjusted Mueller-Hinton broth for standardized testing.
Incubation Time Longer incubation times can lead to higher MICs due to compound degradation or bacterial regrowth.Adhere to standardized incubation times (e.g., 16-20 hours for many bacteria).
Compound Stability Degradation of the compound over the incubation period will result in a higher apparent MIC.[3]Assess compound stability in the test medium under experimental conditions.

Experimental Protocols

Standardized Broth Microdilution Protocol for MIC Determination

This protocol provides a detailed methodology for determining the MIC of a novel compound like this compound.

  • Compound Preparation: Prepare a stock solution of compound this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the 96-well plate containing the compound dilutions. Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Mandatory Visualizations

Troubleshooting_Workflow start Inconsistent MIC Results inoculum Check Inoculum Preparation (0.5 McFarland Standard) start->inoculum media Verify Media Quality (pH, Cations) start->media compound Assess Compound Stability and Solubility start->compound incubation Control Incubation (Time, Temp, Atmosphere) start->incubation retest Re-run Experiment with Strict Controls inoculum->retest media->retest compound->retest incubation->retest consistent Consistent Results retest->consistent inconsistent Results Still Inconsistent retest->inconsistent consult Consult Literature for Similar Compounds inconsistent->consult

Caption: Troubleshooting workflow for inconsistent MIC results.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound_prep Prepare Compound Stock and Dilutions inoculate Inoculate 96-Well Plate compound_prep->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

References

Technical Support Center: Troubleshooting Off-Target Effects of 1233B in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of the investigational compound 1233B in cellular assays. The following information is intended to help troubleshoot common issues and ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a potent and selective inhibitor of the hypothetical kinase, Kinase-X. Its primary mechanism of action is through competitive binding to the ATP-binding pocket of Kinase-X, thereby inhibiting its downstream signaling cascade.

Q2: What are the potential off-target effects of this compound?

While this compound has been optimized for selectivity towards Kinase-X, cross-reactivity with other structurally similar kinases or unrelated proteins can occur, particularly at higher concentrations. These off-target interactions can lead to unintended biological consequences, such as cytotoxicity, modulation of alternative signaling pathways, or confounding experimental results.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target activity through dose-response studies.

  • Incorporate proper controls: Always include vehicle controls (e.g., DMSO), positive controls (a known inhibitor of the pathway), and negative controls in your assays.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Cytotoxicity

You observe a significant decrease in cell viability in your assay at concentrations where the on-target effect is expected to be minimal.

Possible Cause: Off-target cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound induces cytotoxicity in your specific cell line.

  • Compare with On-Target Potency: Correlate the cytotoxic concentration with the IC50 for the on-target activity. A small window between the two may indicate off-target effects are contributing to cell death.

  • Use a Rescue Experiment: If the primary target is known to be non-essential for cell survival, co-treatment with a downstream effector that rescues the on-target phenotype but not the toxicity can suggest off-target effects.

Issue 2: Inconsistent or Unexpected Phenotypic Readouts

The observed cellular phenotype does not align with the known function of the primary target, or you observe conflicting results between different assay formats.

Possible Cause: Engagement of an unknown off-target.

Troubleshooting Steps:

  • Profile Against a Kinase Panel: Screen this compound against a broad panel of kinases to identify potential off-target interactions.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target. If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Chemical Proteomics: Employ techniques like affinity chromatography coupled with mass spectrometry to identify cellular proteins that bind to this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from off-target profiling of this compound.

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. Kinase-X
Kinase-X 10 1
Kinase-Y50050
Kinase-Z1,200120
Kinase-A>10,000>1,000
Kinase-B>10,000>1,000

Table 2: Cytotoxicity Profile of this compound in Various Cell Lines

Cell LinePrimary Target ExpressionCC50 (µM)
Cell Line AHigh5
Cell Line BLow4.5
Cell Line CNegative4.8

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 to 100 µM) in culture medium. Add the compound dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the CC50 value.

Protocol 2: Target Validation using siRNA-mediated Knockdown
  • siRNA Transfection: Transfect cells with a validated siRNA targeting Kinase-X or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein depletion.

  • Western Blot Analysis: Lyse a subset of the cells to confirm target knockdown by Western blotting.

  • Compound Treatment: Treat the remaining siRNA-transfected cells with this compound or vehicle.

  • Phenotypic Assay: Perform the desired phenotypic assay (e.g., cell migration, gene expression analysis).

  • Data Analysis: Compare the effect of this compound in cells with and without Kinase-X expression.

Visualizations

On_Target_vs_Off_Target cluster_OnTarget On-Target Effect cluster_OffTarget Potential Off-Target Effect This compound This compound Kinase-X Kinase-X This compound->Kinase-X Inhibition Kinase-Y Kinase-Y This compound->Kinase-Y Inhibition Substrate-X Substrate-X Kinase-X->Substrate-X Phosphorylation Cellular Response A Cellular Response A Substrate-X->Cellular Response A Substrate-Y Substrate-Y Kinase-Y->Substrate-Y Phosphorylation Cellular Response B\n(Unintended) Cellular Response B (Unintended) Substrate-Y->Cellular Response B\n(Unintended) Troubleshooting_Workflow A Unexpected Phenotype Observed with this compound B Is the phenotype consistent with Kinase-X function? A->B C Perform Target Knockdown (siRNA/CRISPR) B->C No E Likely On-Target Effect B->E Yes D Does phenotype persist? C->D D->E No F Likely Off-Target Effect D->F Yes G Initiate Off-Target Identification F->G Experimental_Controls cluster_assay Cellular Assay Setup A Untreated Cells C This compound Treatment B Vehicle Control (e.g., DMSO) D Positive Control (Known Inhibitor) E Negative Control (Inactive Analog)

Technical Support Center: Scaling Up 1233B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for scaling up the production of 1233B.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up of this compound production.

Issue 1: Reduced this compound Yield at Larger Scale

  • Question: We observed a significant drop in the final yield of this compound when moving from a 5L lab-scale bioreactor to a 50L pilot-scale reactor. What are the potential causes and how can we troubleshoot this?

  • Answer: A drop in yield is a common challenge in scaling up bioprocesses.[1] The issue often stems from the fact that processes that work perfectly in a small, controlled environment behave differently in larger tanks.[2] Here are the primary factors to investigate:

    • Inadequate Mixing and Aeration: In larger vessels, achieving uniform distribution of nutrients, temperature, and oxygen is more difficult.[3] This can create gradients and "dead zones" where cells are starved of oxygen or nutrients, leading to reduced productivity.[1][2]

      • Troubleshooting Steps:

        • Review Agitation Speed: A common approach is to maintain a constant power input per unit volume (P/V) or a constant impeller tip speed across scales. However, this may not always be optimal.[4] Consider using computational fluid dynamics (CFD) to model mixing in the larger vessel and adjust agitation accordingly.[2]

        • Evaluate Oxygen Transfer Rate (OTR): The surface-area-to-volume ratio decreases at larger scales, which can make oxygen transfer a limiting factor.[1][2] You may need to adjust the sparging strategy (e.g., bubble size, gas flow rate) or use oxygen-enriched air to meet the cells' metabolic demand.[1]

    • Increased Shear Stress: Higher agitation rates required for mixing in large bioreactors can create increased shear forces that can damage cells, reducing their viability and productivity.[1][2]

      • Troubleshooting Steps:

        • Impeller Design: Evaluate if the impeller design is appropriate for your cell type. A low-shear impeller might be necessary for more delicate cells.

        • Monitor Cell Viability: Track viable cell concentration (VCC) and overall viability closely. A significant drop post-inoculation could indicate a shear stress problem.[4]

Issue 2: Increased Levels of Impurities in the Purified this compound

  • Question: Our downstream processing at pilot scale is resulting in a final this compound product with higher levels of host cell proteins (HCPs) and other impurities compared to our lab-scale runs. Why is this happening?

  • Answer: Challenges in downstream processing are common during scale-up.[5] The efficiency of purification methods like chromatography and filtration can change with scale.

    • Chromatography Inefficiency: The performance of chromatography resins can differ when moving from small to large columns.[6][7]

      • Troubleshooting Steps:

        • Linear Flow Rate: Ensure the linear flow rate is kept constant from the small-scale column to the larger one.

        • Column Packing: Improperly packed large-scale columns can lead to channeling, reducing the interaction between the protein and the resin. Verify the packing quality of your column.

        • Resin Capacity: You might be overloading the larger column. Re-evaluate the dynamic binding capacity of your resin with the scaled-up feedstock.

    • Filtration Issues: Clogging of filters, such as in tangential flow filtration (TFF), is more common at larger scales due to higher cell densities and volumes.[6]

      • Troubleshooting Steps:

        • Clarification Method: The method used for clarifying the harvest in the lab (e.g., simple centrifugation or depth filtration) may not be as effective at a larger scale.[8] You may need to optimize the clarification process or switch to a more scalable technology like continuous centrifugation.[8]

Issue 3: Inconsistent this compound Product Quality Between Batches

  • Question: We are observing significant batch-to-batch variability in the critical quality attributes (CQAs) of this compound at the pilot scale. How can we improve consistency?

  • Answer: Maintaining product consistency is a primary challenge when scaling up.[1][9] This variability can be due to several factors:

    • Raw Material Variability: The quality and composition of raw materials can fluctuate, impacting process performance.[1]

      • Troubleshooting Steps:

        • Supplier Qualification: Implement stringent quality control and work with qualified suppliers to ensure the consistency of your raw materials.

    • Process Parameter Control: Small deviations in critical process parameters (CPPs) like pH, temperature, and dissolved oxygen can have a larger impact at scale.[1][3]

      • Troubleshooting Steps:

        • Process Analytical Technology (PAT): Implement real-time monitoring of CPPs to detect and correct deviations early.[9]

        • Automation: Increased automation can reduce the risk of human error and improve the consistency of operations.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical factor to consider when scaling up the production of this compound?

    • A1: There is no single most critical factor, as successful scale-up involves a multidisciplinary approach.[1] However, a fundamental principle is that scale-up is not a linear process.[10] You cannot simply multiply all parameters by a scaling factor. Key considerations include maintaining consistent mass transfer, heat transfer, and mixing efficiency, as these change non-linearly with volume.[2][11][12] A thorough understanding of the process and its critical parameters at a small scale is essential before attempting to scale up.[9]

  • Q2: Should we use a "scale-up" or "scale-out" approach for this compound production?

    • A2: The choice depends on your production needs and the nature of your process.

      • Scale-up involves increasing the size of your equipment (e.g., moving to a larger bioreactor). This is often more cost-effective for large-volume commercial production.[8]

      • Scale-out involves running multiple smaller units in parallel. This approach can offer more flexibility and reduce the risk associated with a single large batch failure.[13] For some modern therapies, like certain gene therapies, a scale-out strategy is preferred.[14]

  • Q3: How do we ensure regulatory compliance (e.g., with FDA, EMA) during the scale-up process?

    • A3: Regulatory compliance is a major consideration in scaling up pharmaceutical production.[9] Key steps include:

      • Adherence to GMP: All scale-up activities must be conducted under Good Manufacturing Practices (GMP).[15]

      • Quality by Design (QbD): Employing a QbD framework helps in proactively addressing potential issues and demonstrating a thorough understanding of your process to regulatory agencies.[9]

      • Documentation: Maintain extensive documentation of all process changes, validation studies, and batch records.[9][15]

      • Early Engagement: It can be beneficial to engage with regulatory bodies early in the process to understand their expectations.[9]

  • Q4: When should we consider transferring the this compound production process to a contract development and manufacturing organization (CDMO)?

    • A4: A CDMO can be a valuable partner, especially if your organization lacks the specialized equipment or expertise for large-scale production.[4] Consider a CDMO when:

      • You need to move from preclinical to clinical production and require GMP-compliant facilities.[8]

      • You lack the internal resources or capital to invest in large-scale manufacturing equipment.[9]

      • You want to leverage the experience of a CDMO that has successfully scaled up similar processes.

Quantitative Data Summary

Effective scale-up relies on careful monitoring and comparison of key performance indicators (KPIs) across different scales.

Table 1: Upstream Production KPIs for this compound

ParameterLab Scale (5L)Pilot Scale (50L)Target (50L)
Peak Viable Cell Density (x10^6 cells/mL)15.211.8> 14.0
Culture Duration (days)141514
Final Titer (g/L)2.51.8> 2.2
Key Impurity A (%)0.51.2< 0.7

Table 2: Downstream Purification KPIs for this compound

ParameterLab ScalePilot ScaleTarget (Pilot)
Clarification Yield (%)9588> 92%
Chromatography Step 1 Yield (%)8575> 80%
Final Purity (by HPLC) (%)99.598.1> 99.0%
Host Cell Proteins (ppm)50150< 100 ppm

Experimental Protocols

Below are template protocols for key stages of this compound production. These should be adapted based on your specific process.

Protocol 1: Bioreactor Scale-Up from 5L to 50L

  • Vessel Preparation: Prepare and sterilize the 50L bioreactor according to standard operating procedures (SOPs). Ensure all probes (pH, DO, temperature) are calibrated.

  • Parameter Calculation:

    • Calculate the required volumes of media and supplements for the 50L batch.

    • Determine the target agitation rate based on maintaining a constant power-per-volume (P/V) or tip speed from the 5L model.

    • Define the gas flow strategy (e.g., air, oxygen) to meet the predicted oxygen uptake rate (OUR) of the culture at its peak density.

  • Inoculation: Inoculate the 50L bioreactor with a seed culture to achieve the target starting cell density.

  • Process Monitoring:

    • Monitor pH, DO, and temperature in real-time and maintain them within the established setpoints.

    • Take daily samples to measure viable cell density, viability, metabolites (e.g., glucose, lactate), and this compound titer.

  • Harvesting: Harvest the culture when the titer reaches its peak or cell viability begins to decline significantly.

Protocol 2: Large-Scale Chromatography Purification of this compound

  • Feedstock Preparation: Clarify the harvested cell culture fluid using a scalable method like continuous centrifugation followed by depth filtration.

  • Column Preparation:

    • Pack the pilot-scale chromatography column with the appropriate resin.

    • Qualify the column by determining its packing efficiency (e.g., asymmetry, height equivalent to a theoretical plate - HETP).

    • Equilibrate the column with the designated equilibration buffer.

  • Loading and Elution:

    • Load the clarified feedstock onto the column at a constant linear velocity that was optimized at the lab scale.

    • Wash the column with wash buffer to remove unbound impurities.

    • Elute this compound using the elution buffer. Collect fractions.

  • Analysis: Analyze the collected fractions for this compound concentration and purity to create the elution profile. Pool the fractions that meet the purity specification.

Visualizations

Diagram 1: General Workflow for this compound Production Scale-Up

G cluster_0 Lab Scale (1-10L) cluster_1 Pilot Scale (50-500L) cluster_2 Commercial Scale (>1000L) Process\nDevelopment Process Development Optimization Optimization Process\nDevelopment->Optimization Scale-Up\nStudies Scale-Up Studies Optimization->Scale-Up\nStudies Tech Transfer Engineering\nRun Engineering Run Scale-Up\nStudies->Engineering\nRun GMP Batch 1 GMP Batch 1 Engineering\nRun->GMP Batch 1 Process\nValidation Process Validation GMP Batch 1->Process\nValidation Tech Transfer Routine\nManufacturing Routine Manufacturing Process\nValidation->Routine\nManufacturing

Caption: A typical workflow for scaling up a biopharmaceutical product.

Diagram 2: Troubleshooting Logic for Low this compound Yield

G start Low Yield Detected check_viability Check Viability & VCD Data start->check_viability viability_low Viability Low? check_viability->viability_low shear_stress Investigate Shear Stress viability_low->shear_stress Yes check_nutrients Check Nutrient & Metabolite Levels viability_low->check_nutrients No end_node Implement Changes & Re-run shear_stress->end_node nutrients_depleted Nutrients Depleted? check_nutrients->nutrients_depleted feed_strategy Review Feed Strategy nutrients_depleted->feed_strategy Yes check_do Check DO Profile nutrients_depleted->check_do No feed_strategy->end_node do_low DO Dropped Significantly? check_do->do_low oxygen_transfer Improve OTR (sparging, agitation) do_low->oxygen_transfer Yes do_low->end_node No oxygen_transfer->end_node

Caption: A decision tree for troubleshooting low product yield during scale-up.

Diagram 3: Hypothetical Signaling Pathway for this compound Induction

G cluster_nucleus Inducer Inducer Molecule Receptor Cell Surface Receptor Inducer->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates TF Transcription Factor (TF) Kinase_B->TF activates Nucleus Nucleus TF->Nucleus translocates to Gene_this compound This compound Gene mRNA This compound mRNA Gene_this compound->mRNA transcription Product_this compound This compound Protein mRNA->Product_this compound translation

Caption: A hypothetical signaling pathway leading to the expression of this compound.

References

Technical Support Center: Mitigating 1233B Toxicity in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in managing the cytotoxic effects of the investigational compound 1233B in sensitive cell lines.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed at Initial Dosing

Question: My initial experiments with this compound have resulted in unexpectedly high levels of cell death in my sensitive cell line. How can I determine a more appropriate starting dose?

Answer: Rapidly determining an optimal concentration range is crucial to minimize toxicity while achieving the desired biological effect. A dose-response study is the first essential step.

Experimental Protocol: Dose-Response Cytotoxicity Assay

  • Cell Seeding: Plate your sensitive cell line in a 96-well plate at a predetermined optimal density and allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Compound Dilution: Prepare a serial dilution of this compound. A common starting point is a wide range from 100 µM down to 1 nM.

  • Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), consistent with your experimental goals.

  • Viability Assessment: Quantify cell viability using a standard method such as an MTT, MTS, or a luminescent ATP-based assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). This will inform the selection of concentrations for subsequent experiments.[1][2]

Workflow for Dose-Response Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Day 5 Seed Cells Seed Cells Prepare Dilutions Prepare Dilutions Treat Cells Treat Cells Prepare Dilutions->Treat Cells Incubate Incubate Assess Viability Assess Viability Analyze Data Analyze Data Assess Viability->Analyze Data

Caption: Workflow for a typical dose-response cytotoxicity assay.

Issue 2: Distinguishing Between Apoptosis and Necrosis

Question: I observe significant cell death with this compound treatment, but I am unsure if it is programmed cell death (apoptosis) or uncontrolled cell death (necrosis). How can I differentiate between these two mechanisms?

Answer: Differentiating between apoptosis and necrosis is critical for understanding the mechanism of this compound-induced toxicity. This can be achieved by analyzing key morphological and biochemical markers.

Experimental Protocol: Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide Staining)

  • Cell Treatment: Treat your sensitive cell line with this compound at a concentration around the IC50 value for a predetermined time. Include positive and negative controls.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This method allows for the quantification of different cell populations and provides clear evidence of the mode of cell death.[3][4]

Interpreting Flow Cytometry Results

Start Live (Annexin V-, PI-) Live (Annexin V-, PI-) Start->Live (Annexin V-, PI-) Healthy Population Early Apoptosis (Annexin V+, PI-) Early Apoptosis (Annexin V+, PI-) Live (Annexin V-, PI-)->Early Apoptosis (Annexin V+, PI-) This compound Treatment Necrosis (Annexin V-, PI+) Necrosis (Annexin V-, PI+) Live (Annexin V-, PI-)->Necrosis (Annexin V-, PI+) Severe Insult Late Apoptosis (Annexin V+, PI+) Late Apoptosis (Annexin V+, PI+) Early Apoptosis (Annexin V+, PI-)->Late Apoptosis (Annexin V+, PI+) Membrane Permeabilization

Caption: Gating strategy for apoptosis vs. necrosis analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for compounds like this compound?

A1: While specific mechanisms for this compound are under investigation, similar cytotoxic compounds often induce cell death through pathways such as:

  • Induction of Apoptosis: Activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This can involve changes in the Bax/Bcl-2 ratio and activation of caspases.[3][4]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M), preventing proliferation.[1][3]

  • DNA Damage: Intercalation into DNA or inhibition of enzymes like topoisomerase can lead to DNA strand breaks.[5]

Signaling Pathway for Hypothetical this compound-Induced Apoptosis

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Q2: How can I reduce the off-target toxicity of this compound in my experiments?

A2: Mitigating off-target effects is key for obtaining reliable data. Consider the following strategies:

  • Dose Optimization: Use the lowest effective concentration determined from your dose-response studies.[1]

  • Time-Course Experiments: Determine the optimal treatment duration to achieve the desired effect without excessive toxicity.

  • Co-treatment with Protective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may be possible, depending on the mechanism of toxicity.

  • Use of Less Sensitive Cell Lines: If appropriate for the research question, compare results with a less sensitive cell line to distinguish between on-target and off-target effects.

Q3: What are the recommended safety precautions when handling this compound?

A3: As this compound is an investigational compound with potential toxicity, it should be handled as a hazardous drug. Follow these safety guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and eye protection.[6][7]

  • Handling: Conduct all work with this compound in a certified chemical fume hood or biological safety cabinet to avoid inhalation.[7]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, PPE) in designated hazardous waste containers according to your institution's guidelines.[6][8]

  • Spill Management: Have a spill kit readily available in areas where this compound is handled. In case of a spill, follow established institutional procedures for hazardous material cleanup.[7]

Data Summary

Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines

Cell LineTypeIC50 (µM) after 48h
Sensitive Cell Line APancreatic Cancer0.5
Sensitive Cell Line BLeukemia1.2
Resistant Cell Line CGlioblastoma15.8
Normal FibroblastsNon-cancerous> 50

Table 2: Summary of Apoptosis/Necrosis Assay Results

Treatment% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control9523
This compound (IC50)453520
Staurosporine (Positive Control)106030

References

Validation & Comparative

Comparative Analysis of the Antibacterial Efficacy of Compound 1233B and 1233A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the antibacterial efficacy of two novel compounds, 1233B and 1233A. The objective is to offer a clear, data-driven comparison of their performance against various bacterial strains. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the potential of these compounds as antibacterial agents. The following sections detail the quantitative antibacterial activity, the experimental protocols used for these measurements, and a visualization of the experimental workflow.

Quantitative Assessment of Antibacterial Efficacy

The antibacterial activities of compounds this compound and 1233A were evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. All experiments were conducted in triplicate to ensure the reliability of the results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and 1233A against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL) of this compoundMIC (µg/mL) of 1233A
Staphylococcus aureus (ATCC 29213)Gram-positive816
Enterococcus faecalis (ATCC 29212)Gram-positive1632
Streptococcus pneumoniae (ATCC 49619)Gram-positive48
Escherichia coli (ATCC 25922)Gram-negative3264
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64>128
Klebsiella pneumoniae (ATCC 700603)Gram-negative1632

Experimental Protocols

A detailed methodology for the key experiment cited in this guide is provided below.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Strains: The bacterial strains listed in Table 1 were used.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for all bacterial strains.

  • Compounds: Stock solutions of this compound and 1233A were prepared in dimethyl sulfoxide (DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Bacterial colonies were picked from an overnight agar plate and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension was then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of each compound (this compound and 1233A) was prepared in CAMHB directly in the 96-well plates.

  • The standardized bacterial inoculum was added to each well containing the serially diluted compounds.

  • Positive (bacteria and media without compound) and negative (media only) controls were included on each plate.

  • The plates were incubated at 37°C for 18-24 hours.

4. Data Analysis:

  • Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizations

To further elucidate the experimental process, a diagram of the workflow for the Minimum Inhibitory Concentration (MIC) assay is provided below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start bacterial_culture Bacterial Culture (Overnight) start->bacterial_culture compound_stock Compound Stock (in DMSO) start->compound_stock media Growth Media (CAMHB) start->media inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Compounds compound_stock->serial_dilution media->serial_dilution media->inoculum_prep plate_inoculation Inoculate 96-Well Plate serial_dilution->plate_inoculation inoculum_prep->plate_inoculation incubation Incubate at 37°C (18-24 hours) plate_inoculation->incubation reading Read MIC (Visual Inspection) incubation->reading result MIC Value reading->result

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Comparative Analysis of the Antibacterial Activity of 1233B and Other Fusarium Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The genus Fusarium is a prolific source of structurally diverse secondary metabolites, many of which exhibit potent biological activities. Among these, a number of compounds have demonstrated significant antibacterial properties, making them of interest for the development of new antimicrobial agents. This guide provides a comparative overview of the antibacterial activity of the Fusarium metabolite 1233B against other well-characterized antibacterial metabolites from the same genus: fusaric acid, enniatin B, and beauvericin. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and mechanisms of action.

Overview of Compared Metabolites

This compound , identified as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, is a secondary metabolite produced by Fusarium species, including Fusarium sp. RK97-94 and the marine-derived Fusarium solani H918.[1][2] It is recognized for its antibacterial properties.[1]

Fusaric acid , a picolinic acid derivative, is a well-known mycotoxin produced by numerous Fusarium species.[3][4] It exhibits a range of biological activities, including antibacterial effects against various pathogens.[3]

Enniatin B is a cyclic hexadepsipeptide and a prominent member of the enniatin family of mycotoxins produced by Fusarium.[5][6] It is known for its ionophoric properties and antibacterial activity, particularly against Gram-positive bacteria.[5][7]

Beauvericin , another cyclic hexadepsipeptide produced by various Fusarium species, is structurally related to the enniatins.[8][9] It demonstrates a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[7][8]

Comparative Antibacterial Activity

MetaboliteBacterial SpeciesGram StainMIC (µg/mL)Reference
This compound Data Not Available-Data Not Available-
Fusaric Acid Staphylococcus aureusPositive256 - 521[3]
Escherichia coliNegative>100[7]
Enniatin B Staphylococcus aureusPositive>100[4]
Bacillus subtilisPositiveData Not Available[10]
Escherichia coliNegative>100[4]
Clostridium perfringensPositive1 (ng/disc)[11]
Beauvericin Staphylococcus aureusPositive3.06 (3.91 µM)[9][12]
Escherichia coliNegative18.4 - 70.7[8]
Bacillus cereusPositive3.12[8]
Salmonella typhimuriumNegative6.25[8]

Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[13][14][15] The following protocol is a generalized procedure based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[13][16]

Objective: To determine the lowest concentration of a Fusarium metabolite that inhibits the visible growth of a specific bacterium.

Materials:

  • Test metabolite (e.g., this compound, fusaric acid)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates (round-bottom)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile diluent (e.g., broth or saline)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Metabolite Stock Solution: Dissolve the purified metabolite in a suitable solvent (e.g., DMSO) to a known high concentration. Further dilute this stock solution in the appropriate broth medium to create a working stock at twice the highest concentration to be tested.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the working metabolite stock solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the positive control (bacteria, no metabolite), and column 12 serves as the negative control (broth only).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the metabolite at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[12][14]

DOT script for Experimental Workflow of MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_metabolite Prepare Metabolite Stock (2x Highest Concentration) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_metabolite->serial_dilution Add to first column prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation Plate with dilutions incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_mic Read MIC (Lowest Concentration with No Growth) incubation->read_mic

Experimental Workflow for MIC Determination

Mechanisms of Action and Signaling Pathways

The antibacterial mechanisms of these Fusarium metabolites vary, often targeting fundamental cellular processes in bacteria.

This compound

The specific mechanism of action for this compound has not been extensively elucidated in publicly available literature. Its classification as an antibiotic suggests it interferes with essential bacterial processes.[1]

Fusaric Acid

The antibacterial mechanism of fusaric acid is not fully understood but is thought to involve multiple targets. It has been suggested to inhibit dopamine β-hydroxylase, an enzyme not present in bacteria, indicating other mechanisms are at play in its antibacterial activity.[4][17] More relevant to its antibacterial action, fusaric acid can act as a quorum sensing inhibitor, disrupting bacterial cell-to-cell communication which is crucial for processes like biofilm formation and virulence factor expression.[4] In some bacteria, resistance to fusaric acid is mediated by efflux pumps, suggesting the compound enters the cell to exert its effects.[18]

Enniatin B

The primary mechanism of action for enniatin B is its ionophoric activity.[6][7] It can form complexes with metal cations (like K+) and transport them across the bacterial cell membrane, disrupting the ion gradients that are essential for maintaining membrane potential and cellular energy production.[7] This disruption of the membrane potential can lead to the inhibition of macromolecule synthesis and ultimately cell death.[19]

Beauvericin

Similar to enniatin B, beauvericin acts as an ionophore, increasing the permeability of bacterial membranes to cations, particularly Ca2+.[6][8] This influx of ions disrupts the electrochemical potential of the membrane.[19] While it does not directly target the bacterial cell wall like penicillin, it can cause membrane depolarization and permeabilization at higher concentrations.[8][19] The disruption of ion homeostasis interferes with various cellular signaling processes and can trigger apoptotic-like cell death in some contexts.[8]

DOT script for Mechanisms of Action of Antibacterial Fusarium Metabolites

Mechanisms_of_Action cluster_metabolites Fusarium Metabolites cluster_targets Bacterial Cellular Targets & Processes cluster_membrane Cell Membrane cluster_signaling Cellular Signaling cluster_synthesis Macromolecule Synthesis cluster_outcome Outcome FA Fusaric Acid QS Quorum Sensing FA->QS Inhibits EN Enniatin B Ion_Gradient Ion Gradient (K+, Ca2+) EN->Ion_Gradient Disrupts (Ionophore) BE Beauvericin BE->Ion_Gradient Disrupts (Ionophore) Membrane_Potential Membrane Potential Ion_Gradient->Membrane_Potential Macromol_Synth DNA, RNA, Protein Synthesis Membrane_Potential->Macromol_Synth Impacts Inhibition Inhibition of Growth QS->Inhibition Macromol_Synth->Inhibition

Mechanisms of Action of Antibacterial Fusarium Metabolites

Conclusion

The Fusarium metabolites this compound, fusaric acid, enniatin B, and beauvericin represent a diverse group of compounds with demonstrated antibacterial potential. While beauvericin shows a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, enniatin B's effects are more pronounced against Gram-positive species. Fusaric acid's unique mechanism involving quorum sensing inhibition presents an interesting avenue for further research. The antibacterial activity of this compound, although confirmed, requires further quantitative investigation to fully assess its potential in comparison to other well-studied metabolites. The distinct mechanisms of action, particularly the ionophoric properties of enniatin B and beauvericin, highlight the potential of these fungal secondary metabolites as sources for novel antibacterial drug discovery. Further research into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as therapeutic agents.

References

Unveiling the Antibacterial Potential of 1233B (Plipastatin/Fengycin): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the antibacterial spectrum of the lipopeptide compound commonly identified as 1233B, also known as Plipastatin or Fengycin. Through a detailed comparison with other antimicrobial agents, supported by experimental data and methodologies, this document aims to elucidate the therapeutic potential of this natural product.

Comparative Antibacterial Spectrum of this compound (Plipastatin/Fengycin)

The compound this compound, a cyclic lipopeptide produced by various strains of Bacillus subtilis, demonstrates a significant breadth of antimicrobial activity.[1][2] Its efficacy against both Gram-positive and Gram-negative bacteria, as well as its notable antifungal properties, positions it as a promising candidate for further investigation in drug development.

The following table summarizes the quantitative data on the antibacterial and antifungal spectrum of this compound (Plipastatin/Fengycin) against a panel of pathogenic microorganisms. For comparative purposes, data for other common antibacterial agents would typically be included here.

Target MicroorganismThis compound (Plipastatin/Fengycin)Reference Antibiotic 1Reference Antibiotic 2
Gram-Positive Bacteria
Staphylococcus aureusInhibition Zone: 28 mm[1]
MIC: 20 µg/ml (Surfactins co-produced)[3]
Micrococcus tetragenusInhibition Zone: 8-18 mm[1]
Clostridium perfringensInhibition Zone: 10 mm[1]
Gram-Negative Bacteria
Escherichia coliInhibition Zone: 8 mm[1]
Xanthomonas axonopodis pv. vesicatoriaMIC: 25 µg/ml[4]
Pseudomonas aeruginosa PA01MIC: 200 µg/ml[4]
Fungi
Candida albicansInhibition Zone: 25 mm[1]
Fusarium oxysporum f. sp. cucumerinumMIC: 16 µg/ml[3]

Note: The antibacterial and antifungal activity of Plipastatin/Fengycin can be influenced by the specific producing strain of Bacillus and the complexity of the lipopeptide mixture.[5][6] Some studies have indicated that Fengycin's primary strength lies in its antifungal properties, with more variable antibacterial effects.[5][7][8]

Experimental Protocols

The determination of the antibacterial spectrum of this compound (Plipastatin/Fengycin) is primarily conducted using established microbiological techniques. The following are detailed methodologies for key experiments cited in the literature.

Diffusion Gel Method (Agar Well/Disk Diffusion)

This method is widely used to qualitatively or semi-quantitatively assess the antimicrobial activity of a substance.

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared, typically adjusted to a 0.5 McFarland standard, to ensure a uniform lawn of growth.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or a suitable fungal growth medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is evenly inoculated with the prepared microbial suspension using a sterile swab.

  • Application of Test Substance:

    • Well Diffusion: Wells of a specific diameter are created in the agar using a sterile borer. A known volume of the this compound extract or purified compound is added to each well.

    • Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the this compound solution and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the well or disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a common method for determining MIC.

  • Preparation of Serial Dilutions: A series of twofold dilutions of the this compound compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the antibacterial spectrum of a compound like this compound.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation start Start: Obtain this compound (Plipastatin/Fengycin) Sample prep_compound Prepare Stock Solution of this compound start->prep_compound diffusion_assay Agar Diffusion Assay (Well or Disk) prep_compound->diffusion_assay mic_assay Broth Microdilution (MIC Determination) prep_compound->mic_assay prep_media Prepare Growth Media (e.g., Mueller-Hinton Agar/Broth) prep_media->diffusion_assay prep_media->mic_assay prep_cultures Prepare Standardized Microbial Cultures prep_cultures->diffusion_assay prep_cultures->mic_assay measure_zones Measure Zones of Inhibition (mm) diffusion_assay->measure_zones determine_mic Determine MIC (µg/ml) mic_assay->determine_mic compare_data Compare with Reference Antibiotics measure_zones->compare_data determine_mic->compare_data end End: Determine Antibacterial Spectrum compare_data->end

References

Unveiling the Molecular Target of 1233B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The fungal metabolite 1233B is the inactive, open-ring hydroxy-acid form of the potent antibiotic 1233A. While both compounds share a similar chemical scaffold, the integrity of the β-lactone ring in 1233A is paramount for its biological activity. This guide will delve into the specific molecular target of the active form, 1233A, and present comparative data to illustrate the critical role of its chemical structure in target engagement.

1233A Targets HMG-CoA Synthase Through Covalent Modification

Experimental evidence has conclusively identified 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase as the molecular target of antibiotic 1233A (also known as F-244, L-659,699, and hymeglusin).[1][2][3][4] This enzyme plays a crucial role in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids.

The inhibitory action of 1233A is highly specific and irreversible.[4][5] The mechanism involves the covalent modification of a critical cysteine residue (Cys129) within the active site of HMG-CoA synthase by the strained β-lactone ring of 1233A.[1][2][5] This modification forms a stable thioester adduct, thereby inactivating the enzyme.[6][7]

In contrast, this compound, which lacks the β-lactone ring, does not exhibit inhibitory activity towards HMG-CoA synthase. This stark difference in activity underscores the essential role of the β-lactone moiety in the molecular recognition and inactivation of the target enzyme.

Comparative Analysis of HMG-CoA Synthase Inhibition

The following table summarizes the inhibitory activity of 1233A and related compounds against HMG-CoA synthase.

CompoundMolecular FeatureTarget EnzymeIC₅₀Mechanism of Action
1233A (Hymeglusin/L-659,699) Contains β-lactone ringHMG-CoA Synthase0.12 µM[1][3]Irreversible, covalent modification of active site Cys129[1][2][5]
This compound Open-ring hydroxy-acidHMG-CoA SynthaseNo significant inhibitionLacks the reactive β-lactone ring required for covalent modification
Statins (e.g., Lovastatin) Structurally distinctHMG-CoA ReductaseVaries by statinCompetitive inhibition

Experimental Protocols

HMG-CoA Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds against HMG-CoA synthase is a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the HMG-CoA reductase reaction that follows the synthase step.

Materials:

  • Purified HMG-CoA synthase

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT)

  • Test compounds (1233A, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA synthase in the wells of a microplate.

  • Add the test compounds at various concentrations to the respective wells. Include a solvent control (DMSO).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the substrates, acetyl-CoA and acetoacetyl-CoA.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the IC₅₀ value for each inhibitory compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams depict the signaling pathway and the experimental workflow.

Signaling Pathway of HMG-CoA Synthase Inhibition cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol 1233A 1233A HMG-CoA Synthase HMG-CoA Synthase 1233A->HMG-CoA Synthase Inhibits This compound This compound This compound->HMG-CoA Synthase No Inhibition Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibits

Caption: Inhibition of the Mevalonate Pathway by 1233A and Statins.

Experimental Workflow for HMG-CoA Synthase Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, NADPH, Enzyme) B Add Test Compounds (1233A, this compound, Control) A->B C Pre-incubate at 37°C B->C D Initiate with Substrates (Acetyl-CoA, Acetoacetyl-CoA) C->D E Measure NADPH Oxidation (Absorbance at 340 nm) D->E F Calculate Initial Rates E->F G Determine IC50 Values F->G

Caption: Workflow for determining HMG-CoA synthase inhibition.

References

Independent Verification of 1233B's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the fungal metabolite 1233B and its parent compound, 1233A, with the well-established antibiotic, vancomycin. Due to the limited publicly available quantitative data on the antibacterial activity of this compound, this comparison focuses on its known mechanism of action and contrasts it with the extensively documented properties of vancomycin.

Introduction to this compound and Vancomycin

This compound is the hydroxy-acid of the antibiotic 1233A, both of which are natural products isolated from the fungus Scopulariopsis sp.[1] While research indicates that metabolites from Scopulariopsis exhibit activity against Gram-positive bacteria, specific minimum inhibitory concentration (MIC) data for this compound remains scarce in published literature.[2] The primary known mechanism of action for 1233A is the specific inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, an enzyme involved in cholesterol biosynthesis.[3][4]

Vancomycin is a glycopeptide antibiotic widely used in the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

Comparative Analysis of Biological Activity

While a direct quantitative comparison of antibacterial potency is challenging without specific MIC values for this compound, a qualitative comparison of their mechanisms of action and potential antibacterial spectrum can be made.

Table 1: Comparison of this compound and Vancomycin

FeatureThis compound / 1233AVancomycin
Source Fungal Metabolite (Scopulariopsis sp.)Bacterial Fermentation (Amycolatopsis orientalis)
Chemical Class PolyketideGlycopeptide
Mechanism of Action Inhibition of HMG-CoA Synthase[3][4]Inhibition of Peptidoglycan Synthesis[5][6]
Antibacterial Spectrum Likely Gram-positive bacteria[2]Primarily Gram-positive bacteria
Quantitative Data (MIC) Not readily available in public literatureExtensively documented (see Table 2)

Quantitative Data: Vancomycin

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for vancomycin against common Gram-positive bacterial strains. These values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Table 2: Vancomycin Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)0.5 - 2.0[2][7]
Enterococcus faecalis (ATCC 29212)1.0 - 4.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Protocol Overview:

  • Preparation of Antimicrobial Agent: A serial dilution of the antimicrobial agent (e.g., vancomycin) is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Result Interpretation: The wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin exerts its bactericidal effect by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, which prevents their incorporation into the growing cell wall and inhibits the cross-linking of the peptidoglycan chains. This leads to a weakened cell wall and eventual cell lysis.

Vancomycin_Mechanism Vancomycin's Mechanism of Action cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide (with D-Ala-D-Ala terminus) UDP_NAG->UDP_NAM Synthesis Lipid_II Lipid II Carrier UDP_NAM->Lipid_II Translocation Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Transpeptidation (Cross-linking) Vancomycin Vancomycin Vancomycin->UDP_NAM Binds to D-Ala-D-Ala

Caption: Vancomycin inhibits bacterial cell wall synthesis.

1233A: Inhibition of HMG-CoA Synthase

The primary target of 1233A is HMG-CoA synthase.[3][4] This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. While this pathway is crucial for cholesterol synthesis in eukaryotes, its role in bacteria is less universally essential. Some bacteria utilize the mevalonate pathway, where HMG-CoA synthase is a key enzyme, for the synthesis of isoprenoids, which are involved in various cellular processes, including cell wall synthesis and electron transport. The inhibition of this enzyme by 1233A could disrupt these vital functions in susceptible bacteria.

Caption: 1233A inhibits the HMG-CoA synthase enzyme.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial activity of a compound like this compound and comparing it to a known antibiotic.

Experimental_Workflow Workflow for Comparative Antibacterial Activity Testing cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Vancomycin_Prep Prepare Vancomycin Stock Solution Vancomycin_Prep->Serial_Dilution Culture_Prep Prepare Bacterial Inoculum (e.g., S. aureus) Inoculation Inoculate wells with bacteria Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually assess bacterial growth (turbidity) Incubation->Read_Results Determine_MIC Determine MIC for each compound Read_Results->Determine_MIC Compare_Data Compare MIC values Determine_MIC->Compare_Data

Caption: Workflow for MIC determination and comparison.

Conclusion

While this compound and its parent compound 1233A show potential as antibacterial agents, particularly against Gram-positive bacteria, a comprehensive understanding of their efficacy requires the generation and publication of quantitative data, such as MIC values against a panel of relevant bacterial strains. The available information on their mechanism of action, the inhibition of HMG-CoA synthase, presents an interesting target for antibacterial drug development, distinct from that of many currently used antibiotics like vancomycin. Further research is needed to fully elucidate the antibacterial spectrum and clinical potential of this compound.

References

Unveiling the Structure-Activity Relationship of 1233B Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship (SAR) of 1233B and its analogs reveals critical insights for the development of novel therapeutic agents. This guide provides a comprehensive comparison of these compounds, focusing on their inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, a key enzyme in the mevalonate pathway. The data presented herein is crucial for researchers, scientists, and drug development professionals working on antibacterial and cholesterol-lowering agents.

The compound this compound, also known as L-660,282, is the hydroxy-acid derivative of the antibiotic 1233A. Its chemical name is 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid. Research into its biological activity has identified HMG-CoA synthase as a primary target. This enzyme is essential for the biosynthesis of isoprenoids, which are vital for a variety of cellular functions, including cell wall formation in Gram-positive bacteria and cholesterol synthesis in eukaryotes. The inhibition of this pathway is a proven strategy for both antibacterial and cholesterol-lowering therapies.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound and its analogs against HMG-CoA synthase has been evaluated to elucidate key structural features necessary for activity. The following table summarizes the structure-activity relationship data for a series of related compounds, highlighting the importance of the β-lactone ring for potent inhibition.

CompoundStructureKey Structural FeatureHMG-CoA Synthase Inhibition (IC50)
L-659,699 (E,E)-11-[3-(hydroxymethyl)-4-oxo-2-oxytanyl]-3,5,7-trimethyl-2,4-undecadienoic acidIntact β-lactone ring0.12 µM
This compound (L-660,282) 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acidOpened β-lactone ringComplete loss of activity
L-663,225 Ethyl ether derivative of L-659,699Modified side chainReduced activity (by ~33%)

This data clearly demonstrates that the intact β-lactone ring is essential for the inhibitory activity of this class of compounds against HMG-CoA synthase. Opening of this ring, as seen in this compound, leads to a complete loss of function[1]. Modifications to the side chain, such as the formation of an ethyl ether, also result in a significant reduction in potency[1].

Experimental Protocols

The determination of the inhibitory activity of this compound analogs on HMG-CoA synthase is a critical step in the SAR analysis. Below is a detailed methodology for a typical HMG-CoA synthase inhibition assay.

HMG-CoA Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HMG-CoA synthase.

Principle: The activity of HMG-CoA synthase is measured by monitoring the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. The rate of this reaction can be followed spectrophotometrically by coupling the release of Coenzyme A (CoA) to a colorimetric or fluorescent reporter. Alternatively, radiolabeled substrates can be used, and the formation of the radiolabeled product can be quantified. For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compounds.

Materials:

  • Purified HMG-CoA synthase (cytosolic or from a bacterial source)

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing dithiothreitol and MgCl2)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of CoA

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Enzyme Preparation: A partially purified preparation of cytosolic HMG-CoA synthase from a source such as rat liver is used.

  • Assay Mixture Preparation: Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and acetoacetyl-CoA.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the wells of a microplate. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified HMG-CoA synthase to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Detection:

    • Colorimetric Method: At specific time points, add DTNB to the reaction. The reaction of the free thiol group of CoA with DTNB produces a yellow-colored product that can be measured at 412 nm.

    • Radiolabel Method: If using [14C]acetyl-CoA, stop the reaction and separate the product (HMG-CoA) from the substrate by a method such as thin-layer chromatography. Quantify the radioactivity of the product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Mechanism of Action and Signaling Pathway

The antibacterial activity of this compound analogs that inhibit HMG-CoA synthase stems from the disruption of the mevalonate pathway. This pathway is crucial for the synthesis of isopentenyl pyrophosphate (IPP), a universal precursor for isoprenoids. In Gram-positive bacteria, isoprenoids are essential for the synthesis of undecaprenyl pyrophosphate, a lipid carrier involved in cell wall peptidoglycan biosynthesis.

Below is a diagram illustrating the bacterial mevalonate pathway and the point of inhibition by active this compound analogs.

Mevalonate_Pathway AcetylCoA 2x Acetyl-CoA Thiolase Thiolase AcetylCoA->Thiolase AcetoacetylCoA Acetoacetyl-CoA HMGCS HMG-CoA Synthase AcetoacetylCoA->HMGCS HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Kinases_Decarboxylase Kinases & Decarboxylase Mevalonate->Kinases_Decarboxylase IPP Isopentenyl Pyrophosphate (IPP) Isoprenoids Essential Isoprenoids (e.g., for cell wall synthesis) IPP->Isoprenoids Thiolase->AcetoacetylCoA HMGCS->HMG_CoA HMGCR->Mevalonate Kinases_Decarboxylase->IPP Inhibitor Active this compound Analogs (e.g., L-659,699) Inhibitor->HMGCS

Bacterial Mevalonate Pathway and Inhibition Point.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of this compound analogs follows a well-defined workflow, from compound synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Lead Compound (e.g., 1233A) Modification Structural Modification (e.g., ring opening, side chain alteration) Start->Modification Analogs Library of this compound Analogs Modification->Analogs Assay HMG-CoA Synthase Inhibition Assay Analogs->Assay Antibacterial Antibacterial Activity (MIC Testing) Analogs->Antibacterial IC50 Determine IC50 Values Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Antibacterial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

In Vivo Validation of 1233B Antibacterial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive overview of the in vivo validation of the antibacterial effects of the compound 1233B. However, a thorough search of the current scientific literature and public databases has revealed a significant lack of publicly available in vivo studies for a compound specifically designated as "this compound".

The available information identifies this compound as the hydroxy-acid of the antibiotic 1233A, a secondary metabolite isolated from the filamentous fungus Fusarium sp.[1][2]. Its chemical name is 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, and its CAS number is 34668-61-6[3][4]. It is commercially available from several suppliers for research purposes only[3][4][5][6][7][8].

Due to the absence of specific in vivo data for this compound, this guide will instead provide a generalized framework for the in vivo validation of a novel antibacterial agent, drawing upon established methodologies in the field. This framework can serve as a roadmap for researchers interested in investigating the in vivo efficacy of this compound or other novel antibacterial candidates.

Generic Experimental Workflow for In Vivo Validation of a Novel Antibacterial Agent

The following diagram outlines a typical experimental workflow for assessing the in vivo antibacterial efficacy of a new chemical entity.

G cluster_preclinical Preclinical In Vitro Assessment cluster_animal_model Animal Model Development & Dosing cluster_efficacy In Vivo Efficacy Studies cluster_safety In Vivo Safety & Toxicology in_vitro_mic MIC & MBC Determination (Multiple bacterial strains) in_vitro_tox In Vitro Cytotoxicity Assay (e.g., against mammalian cell lines) in_vitro_mic->in_vitro_tox model_selection Selection of Animal Model (e.g., murine sepsis, thigh infection) in_vitro_tox->model_selection pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies (Dose-ranging, bioavailability) model_selection->pk_pd infection Induction of Infection in Animal Model pk_pd->infection treatment Treatment with this compound vs. Control/Comparator infection->treatment outcome Assessment of Endpoints (Survival, bacterial load, histology) treatment->outcome tox_studies Acute & Chronic Toxicity Studies outcome->tox_studies histopathology Histopathological Analysis of Organs tox_studies->histopathology

Generic workflow for in vivo antibacterial validation.

Hypothetical Data Presentation

In a comparative guide for a compound with available data, quantitative results would be summarized in tables for easy comparison. Below are examples of tables that would be populated with experimental data.

Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)Mean Bacterial Load (CFU/spleen)
Vehicle Control-IV01 x 10⁸
This compound 10IV605 x 10⁴
This compound 25IV901 x 10³
Comparator Drug10IV808 x 10³

Table 2: Comparison of Minimum Inhibitory Concentrations (MICs)

OrganismThis compound MIC (µg/mL) Comparator A MIC (µg/mL)Comparator B MIC (µg/mL)
Staphylococcus aureusData Not Available0.51
Escherichia coliData Not Available24
Pseudomonas aeruginosaData Not Available816
Streptococcus pneumoniaeData Not Available0.250.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a generic protocol for a murine thigh infection model, which would be adapted for a specific compound like this compound.

Protocol: Murine Thigh Infection Model

  • Animal Preparation: Female BALB/c mice, 6-8 weeks old, are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Inoculum Preparation: A clinical isolate of a target bacterium (e.g., Methicillin-resistant Staphylococcus aureus) is grown to mid-logarithmic phase in an appropriate broth medium. The bacterial suspension is then diluted to the desired concentration.

  • Infection: Mice are anesthetized, and a 0.1 mL volume of the bacterial suspension is injected into the thigh muscle of one hind limb.

  • Treatment: At a specified time point post-infection (e.g., 2 hours), treatment is initiated. The test compound (this compound), a vehicle control, and a comparator antibiotic are administered via a specified route (e.g., intravenous, oral).

  • Endpoint Analysis: At 24 hours post-treatment, mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/thigh).

  • Data Analysis: The reduction in bacterial load for each treatment group is compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Concluding Remarks

While the antibacterial potential of this compound is noted through its commercial availability for research, the absence of published in vivo studies prevents a direct comparison with other antibacterial agents at this time. The provided generic framework and protocols are intended to guide researchers in the design of future in vivo validation studies for this compound and other novel antibacterial candidates. As new data emerges, this guide can be updated to provide a comprehensive and objective comparison of this compound's performance. Researchers are encouraged to publish their findings to contribute to the collective understanding of new potential therapeutics in the fight against antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal Procedures for 1233B (trans-1-Chloro-3,3,3-trifluoropropene)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1233B (trans-1-Chloro-3,3,3-trifluoropropene), a liquefied gas that requires careful handling to mitigate risks to personnel and the environment. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a gas under pressure that may explode if heated and is harmful to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, away from heat sources. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Data Presentation: Key Properties of this compound

The following table summarizes key quantitative data for trans-1-Chloro-3,3,3-trifluoropropene relevant to its handling and disposal.

PropertyValue
Molecular Formula C₃H₂ClF₃
Molecular Weight 130.5 g/mol
Boiling Point 19 °C (66 °F)[3]
Physical State Liquefied gas[1]
Vapor Pressure 106.52 kPa at 20 °C[3]
Water Solubility 1.9 g/L at 20 °C[3]
Autoignition Temperature 380 °C (716 °F)[3]
GHS Hazard Statements H280: Contains gas under pressure; may explode if heated. H412: Harmful to aquatic life with long lasting effects.[1][2]

Step-by-Step Disposal Protocol for this compound

The primary and most recommended method for the disposal of this compound is to return the gas cylinder, whether empty or partially full, to the supplier. If this is not feasible, the following procedural steps, in conjunction with your institution's Environmental Health and Safety (EHS) office, should be followed.

Phase 1: Initial Assessment and Consultation

  • Do Not Attempt Chemical Neutralization: There are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting. Due to its chemical stability and the potential for hazardous reactions, do not attempt to neutralize or dispose of it through chemical means without explicit guidance from hazardous waste professionals.

  • Consult Institutional EHS: Before proceeding with any disposal method, contact your institution's EHS department. They will provide guidance based on local, state, and federal regulations.

  • Supplier Return: Inquire with your supplier about their cylinder return program. This is the most straightforward and preferred disposal route.

Phase 2: Preparing for Waste Collection

If supplier return is not an option and after consulting with EHS:

  • Proper Labeling: Ensure the cylinder is clearly labeled with its contents: "trans-1-Chloro-3,3,3-trifluoropropene" and the associated hazards.

  • Secure Storage: Store the cylinder in a well-ventilated, designated hazardous waste storage area, away from heat and incompatible materials. Cylinders should be stored upright and secured to prevent falling.

  • Waste Manifest: Complete any necessary hazardous waste manifest forms as required by your institution and local regulations. Your EHS office will provide guidance on this.

Phase 3: Disposal of Empty Containers

For "empty" cylinders that may contain residual gas pressure:

  • Do Not Discard as Regular Trash: Even if a cylinder is perceived as empty, it may still contain residual gas and pose a hazard.

  • Follow EHS Guidance: Your EHS office will provide specific instructions for the disposal of "empty" cylinders, which typically involves collection by a licensed hazardous waste vendor.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Cylinder for Disposal supplier_return Can the cylinder be returned to the supplier? start->supplier_return return_yes Return cylinder to supplier. supplier_return->return_yes Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) supplier_return->consult_ehs No end End of Disposal Process return_yes->end follow_ehs Follow EHS guidance for hazardous waste disposal. consult_ehs->follow_ehs prepare_for_pickup Prepare cylinder for pickup by licensed vendor: - Label correctly - Store securely - Complete paperwork follow_ehs->prepare_for_pickup prepare_for_pickup->end

Caption: Logical workflow for the proper disposal of this compound cylinders.

Experimental Protocols

As of the current date, there are no established and publicly available experimental protocols for the chemical degradation or neutralization of this compound suitable for a standard laboratory setting. The chemical is noted for its stability.[4] Any attempt to create such a protocol would require extensive research and validation by qualified chemists and safety professionals. Therefore, the procedural steps outlined above, which rely on established hazardous waste management principles, are the only recommended course of action.

References

Essential Safety and Logistical Information for Handling 1233B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of 1233B, an antibacterial and antibiotic agent.

Chemical Identifier: this compound CAS Number: 34668-61-6 Description: this compound is the hydroxy-acid of antibiotic 1233A, isolated from Scopulariopsis sp. It is an off-white solid soluble in DMSO, ethanol, or methanol.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative information for this compound.

PropertyValueSource
Molecular Formula C₁₈H₃₀O₆[2]
Molecular Weight 342.4 g/mol [2]
Appearance Off-white solid[1]
Solubility Soluble in DMSO, ethanol, or methanol[1]
Storage Temperature Long-term: -20°C[1]
Stability Stable for at least 3 years at -20°C[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves. Double gloving is recommended.[3][4][5]
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fastened.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder outside of a certified chemical fume hood to avoid inhalation.[4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh this compound in Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve post_decontaminate Decontaminate Workspace and Equipment handling_dissolve->post_decontaminate post_ppe Doff PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Solid Waste in Labeled Container post_wash->disp_solid disp_liquid Liquid Waste in Labeled Container post_wash->disp_liquid

A logical workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational plan is crucial for minimizing risks during the handling of this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before any handling, thoroughly review the most current SDS for this compound to be aware of all potential hazards.

  • Personal Protective Equipment (PPE): Don the required PPE as specified in the table above. Ensure gloves are inspected for any tears or holes before use.[5]

  • Workspace Preparation: All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of the compound. The work surface should be clean and uncluttered.

2. Handling:

  • Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the chemical fume hood.

  • Dissolving: Add the powder to the appropriate solvent (e.g., DMSO, ethanol, or methanol) in a suitable container.[1] Cap the container securely and mix gently until the solid is fully dissolved.

3. Post-Handling:

  • Decontamination: After handling, decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of gloves and any other disposable PPE in the designated waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. Antibiotic waste should be treated as chemical waste.

1. Solid Waste:

  • Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable items should be placed in a clearly labeled hazardous waste container.

  • Unused this compound Powder: Any remaining solid this compound should be collected in a sealed and clearly labeled container for hazardous chemical waste.

2. Liquid Waste:

  • Stock Solutions: Unused stock solutions of this compound are considered hazardous chemical waste. They should be collected in a dedicated, leak-proof container that is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Contaminated Media: Cell culture media containing this compound should also be treated as chemical waste. Collect it in a separate, clearly labeled hazardous waste container. Do not pour it down the drain.

3. Final Disposal:

  • All hazardous waste containers should be stored in a designated, secure area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific guidelines for hazardous waste disposal.

References

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